molecular formula C62H111N11O14 B12407982 ASP5286

ASP5286

Cat. No.: B12407982
M. Wt: 1234.6 g/mol
InChI Key: MRNNXUQYWPWWHD-SEDBRQCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP5286 is a useful research compound. Its molecular formula is C62H111N11O14 and its molecular weight is 1234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H111N11O14

Molecular Weight

1234.6 g/mol

IUPAC Name

(3R,6S,9S,12S,15S,18S,21R,24S,27S,30S,33S)-6-[(1R)-1-hydroxyethyl]-9-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-33-[(1R)-1-methoxyethyl]-1,3,4,10,13,19,21,24,28-nonamethyl-15,18,27,30-tetrakis(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O14/c1-25-26-27-37(12)51(75)50-56(80)67-47(41(16)74)61(85)68(18)40(15)58(82)72(22)49(42(17)87-24)55(79)66-43(28-32(2)3)59(83)70(20)45(30-34(6)7)53(77)63-38(13)52(76)64-39(14)57(81)69(19)46(31-35(8)9)54(78)65-44(29-33(4)5)60(84)71(21)48(36(10)11)62(86)73(50)23/h25-26,32-51,74-75H,27-31H2,1-24H3,(H,63,77)(H,64,76)(H,65,78)(H,66,79)(H,67,80)/b26-25+/t37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-/m1/s1

InChI Key

MRNNXUQYWPWWHD-SEDBRQCOSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)[C@@H](C)OC)C)C)C)[C@@H](C)O)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)C(C)OC)C)C)C)C(C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor developed as a potential antiviral agent against the Hepatitis C Virus (HCV). As an analog of cyclosporin A, this compound was rationally designed to potently inhibit cyclophilin A (CypA), a host protein essential for HCV replication, while minimizing the immunosuppressive effects associated with its parent compound. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on viral replication, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Cyclophilin A Inhibition

The primary mechanism of action of this compound is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin A (CypA). CypA is a cellular chaperone protein that plays a critical role in the proper folding and function of various host and viral proteins. In the context of HCV infection, CypA interacts with the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex. This interaction is crucial for the replication of the viral genome.

This compound, as a cyclophilin inhibitor, competitively binds to the active site of CypA. This binding event prevents the interaction between CypA and HCV NS5A, thereby disrupting the formation and function of the viral replication complex and ultimately inhibiting HCV replication.

Signaling Pathway

cluster_host_cell Host Cell cluster_intervention Intervention HCV_RNA HCV RNA NS5A HCV NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Functional HCV Replication Complex NS5A->Replication_Complex Forms CypA Cyclophilin A (CypA) CypA->Replication_Complex Essential for function Viral_Replication HCV RNA Replication Replication_Complex->Viral_Replication This compound This compound This compound->CypA Inhibits

Figure 1: this compound Mechanism of Action.

Preclinical Data

This compound was developed through extensive structure-activity relationship (SAR) studies to optimize its anti-HCV activity and reduce its immunosuppressive properties. These studies involved the semi-synthesis of derivatives of the natural product FR901459.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineParameterThis compound Value
Anti-HCV ActivityHuh-7EC50Data not publicly available
Cyclophilin A InhibitionN/AIC50Data not publicly available
Immunosuppressive ActivityJurkatIC50 (NFAT)Significantly higher than CsA

Note: Specific quantitative values for EC50 and IC50 are not available in the public domain. The immunosuppressive activity is reported to be significantly lower than that of Cyclosporin A (CsA), indicating a non-immunosuppressive profile.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize compounds like this compound.

Anti-HCV Replicon Assay

This assay is used to determine the potency of a compound in inhibiting HCV replication in a cell-based system.

Experimental Workflow:

Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Luciferase_Assay Measure luciferase activity (reporter for replication) Incubation->Luciferase_Assay Data_Analysis Calculate EC50 value Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Anti-HCV Replicon Assay Workflow.

Methodology:

  • Cell Culture: Human hepatoma cells (Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound.

Cyclophilin A PPIase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of CypA.

Methodology:

  • Assay Principle: The assay is based on the chymotrypsin-coupled cleavage of a specific peptide substrate. The isomerization of the proline residue in the substrate by CypA is the rate-limiting step for its cleavage by chymotrypsin.

  • Reaction Mixture: Recombinant human CypA is incubated with the peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in the presence of varying concentrations of this compound.

  • Enzyme Kinetics: The reaction is initiated by the addition of chymotrypsin, and the rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring the decrease in the rate of the reaction at different concentrations of this compound.

Immunosuppressive Activity Assay (NFAT Reporter Assay)

This cell-based assay assesses the immunosuppressive potential of a compound by measuring the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation.

Experimental Workflow:

Start Start Cell_Culture Culture Jurkat T-cells with NFAT-luciferase reporter Start->Cell_Culture Compound_Treatment Treat cells with this compound or Cyclosporin A (control) Cell_Culture->Compound_Treatment Stimulation Stimulate T-cell activation (e.g., with PMA/Ionomycin) Compound_Treatment->Stimulation Incubation Incubate for 6-8 hours Stimulation->Incubation Luciferase_Assay Measure luciferase activity Incubation->Luciferase_Assay Data_Analysis Calculate IC50 for NFAT inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: NFAT Reporter Assay Workflow.

Methodology:

  • Cell Line: Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of the NFAT promoter, are used.

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound or Cyclosporin A (as a positive control).

  • T-Cell Activation: The T-cells are then stimulated with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T-cell receptor signaling and subsequent NFAT activation.

  • Luciferase Measurement: Following a 6-8 hour incubation, the cells are lysed, and luciferase activity is measured.

  • Data Analysis: The IC50 value for the inhibition of NFAT-driven transcription is calculated. A significantly higher IC50 for this compound compared to Cyclosporin A indicates reduced immunosuppressive activity.

Conclusion

This compound represents a targeted approach to anti-HCV therapy by specifically inhibiting a host factor, cyclophilin A, that is essential for viral replication. Its design as a non-immunosuppressive analog of cyclosporin A highlights a strategic effort to separate antiviral efficacy from off-target immunosuppressive effects. The experimental protocols detailed herein provide a framework for the evaluation of such cyclophilin inhibitors, enabling a thorough characterization of their mechanism of action and therapeutic potential. Further disclosure of preclinical and clinical data will be crucial for a complete understanding of the pharmacological profile of this compound.

An In-depth Technical Guide to ASP5286: A Novel Cyclophilin Inhibitor for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has been investigated as a potential therapeutic agent for the treatment of Hepatitis C Virus (HCV) infection. It is a synthetic analog of cyclosporin A, optimized to retain potent anti-HCV activity while minimizing the immunosuppressive effects associated with its parent compound. This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex macrocyclic peptide. Its chemical identity is defined by the following properties:

  • Molecular Formula: C₆₂H₁₁₁N₁₁O₁₄

  • CAS Registry Number: 935735-70-9

  • Synonym: cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu][1]

Synthesis of this compound

This compound was developed through a semi-synthetic approach starting from the natural product FR901459.[2] The synthesis strategy focused on modifying the structure of FR901459 to enhance its anti-HCV activity and reduce its immunosuppressive properties. A key step in the synthesis involves an N,O-acyl migration reaction, which allows for the efficient generation of FR901459 derivatives without requiring a total synthesis approach. Further modifications, particularly at the 3-position of the molecule, were found to be crucial for improving both the anti-HCV activity and the pharmacokinetic profile of the resulting compounds, ultimately leading to the discovery of this compound.

Quantitative Data

The following tables summarize the key in vitro activities of this compound.

Parameter Value Assay Reference
Anti-HCV Activity (EC₅₀) 0.02 µMHCV Replicon Assay (Genotype 1b)Makino et al., 2020
Immunosuppressive Activity (IC₅₀) > 10 µMCalcineurin Inhibition AssayMakino et al., 2020
Cyclophilin A Binding (Kᵢ) 5.4 nMPPIase Inhibition AssayMakino et al., 2020

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of a compound by measuring the inhibition of HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for 72 hours to allow for HCV replication.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Cyclophilin A (CypA) PPIase Inhibition Assay

This assay measures the ability of a compound to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA.

Methodology:

  • Reaction Mixture: The assay is performed in a buffer containing HEPES, recombinant human CypA, and a chromogenic substrate such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of chymotrypsin. The cis-isomer of the substrate is a poor substrate for chymotrypsin, while the trans-isomer is readily cleaved. CypA catalyzes the conversion of the cis- to the trans-isomer.

  • Detection: The cleavage of the p-nitroanilide from the substrate results in an increase in absorbance at 390 nm, which is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are determined, and the inhibition constant (Kᵢ) is calculated from the dose-response curve.

Calcineurin (CaN) Inhibition Assay

This assay assesses the immunosuppressive potential of a compound by measuring its ability to inhibit the phosphatase activity of calcineurin.

Methodology:

  • Complex Formation: Recombinant human calcineurin, calmodulin, and cyclophilin A are pre-incubated with the test compound (this compound) to allow for the formation of a potential inhibitory complex.

  • Phosphatase Reaction: The reaction is initiated by the addition of a phosphopeptide substrate (e.g., RII phosphopeptide).

  • Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of calcineurin activity against the compound concentration.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-HCV effect by targeting the host cellular protein, cyclophilin A (CypA).

HCV Replication and the Role of Cyclophilin A

HCV replication is a complex process that occurs in the cytoplasm of infected hepatocytes, within a specialized membranous structure called the "membranous web." The viral non-structural protein 5A (NS5A) is a key component of the HCV replication complex and its function is critically dependent on its interaction with CypA. CypA, a cellular peptidyl-prolyl isomerase, is thought to be essential for the correct folding and processing of NS5A, thereby facilitating the assembly of a functional replication complex.

HCV_Replication cluster_host Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Processing Replication_Complex Functional HCV Replication Complex NS5A->Replication_Complex CypA Cyclophilin A (Host Protein) CypA->Replication_Complex Essential for NS5A function Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication

Caption: The role of Cyclophilin A in the HCV replication cycle.

Mechanism of Inhibition by this compound

This compound acts as a potent inhibitor of the PPIase activity of CypA. By binding to the active site of CypA, this compound prevents the interaction between CypA and the viral NS5A protein. This disruption of the CypA-NS5A complex impairs the proper conformation and function of NS5A, leading to the disassembly or malformation of the HCV replication complex and a subsequent potent inhibition of viral RNA synthesis. A key advantage of this compound is its lack of significant immunosuppressive activity, which is mediated by the inhibition of calcineurin. This compound is designed to not form a stable inhibitory complex with calcineurin, even when bound to CypA.

ASP5286_Inhibition cluster_inhibition Mechanism of Action This compound This compound CypA Cyclophilin A This compound->CypA Binds to Inhibition Inhibition This compound->Inhibition No_Inhibition No Significant Inhibition This compound->No_Inhibition Calcineurin Calcineurin Replication_Complex_Formation Replication Complex Formation CypA->Replication_Complex_Formation Required for NS5A NS5A NS5A->Replication_Complex_Formation Inhibition->Replication_Complex_Formation Immunosuppression Immunosuppression No_Inhibition->Immunosuppression Calcineurin->Immunosuppression

Caption: Inhibition of HCV replication by this compound.

Conclusion

This compound represents a significant advancement in the development of host-targeting antivirals for HCV. Its potent and selective inhibition of cyclophilin A, coupled with a favorable non-immunosuppressive profile, highlights the potential of this class of molecules for the treatment of Hepatitis C. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in this area.

References

The Discovery and Development of ASP5286: A Promising Anti-HCV Candidate with an Undisclosed Clinical Fate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Non-Immunosuppressive Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the discovery and development of ASP5286. Despite extensive searches, the full text of a key scientific publication detailing preclinical data and experimental protocols could not be accessed. Furthermore, no public records of clinical trials or official statements from Astellas Pharma regarding the discontinuation of its development were found. Therefore, this guide provides a high-level overview and cannot fulfill the request for detailed quantitative data, specific experimental methodologies, or a complete development history.

Introduction

This compound emerged from Astellas Pharma's research and development pipeline as a novel, non-immunosuppressive cyclophilin inhibitor with potential as a therapeutic agent against the Hepatitis C Virus (HCV).[1][2] The discovery of this compound was rooted in the modification of a natural product, FR901459, a cyclosporin A derivative.[1][2] The primary goal of the development program was to create a potent anti-HCV agent that circumvents the immunosuppressive effects associated with cyclosporin A, a known cyclophilin inhibitor.

Discovery and Preclinical Development

The discovery of this compound was detailed in a 2020 publication in Bioorganic & Medicinal Chemistry Letters. The research focused on the bioconversion and semi-synthesis of FR901459 to generate novel derivatives with improved anti-HCV activity and pharmacokinetic profiles.[3][4]

The development strategy centered on modifying the 9-position of the FR901459 scaffold.[3][4] This approach aimed to enhance the compound's interaction with cyclophilin, a host protein that HCV hijacks for its own replication, while minimizing its interaction with calcineurin, the protein responsible for the immunosuppressive effects of cyclosporin A.

While the specific quantitative data from in vitro and in vivo preclinical studies remains within the inaccessible full-text article, the publication's abstract suggests that these modifications led to the identification of a clinical candidate with potent anti-HCV activity and reduced immunosuppressive properties.[3][4]

Mechanism of Action

This compound is a cyclophilin inhibitor.[1][2] Cyclophilins are cellular enzymes that play a role in protein folding. The Hepatitis C virus co-opts host cyclophilin A (CypA) to facilitate its replication. By binding to and inhibiting CypA, this compound was designed to disrupt the HCV life cycle, thereby preventing viral propagation. The non-immunosuppressive nature of this compound was a key design feature, intending to offer a safer alternative to earlier cyclophilin inhibitors.

ASP5286_Mechanism_of_Action Proposed Mechanism of Action of this compound HCV_Replication HCV Replication CypA Cyclophilin A (Host Protein) HCV_Replication->CypA Utilizes Disruption Disruption of Viral Replication This compound This compound This compound->CypA Binds to & Inhibits Inhibition Inhibition

Caption: Proposed mechanism of action of this compound.

Development History and Discontinuation

Information regarding the clinical development of this compound is not publicly available. Searches of clinical trial registries and Astellas Pharma's pipeline updates and press releases did not yield any information on clinical trials for this compound. The highest development phase noted in one database is "Pending/Preclinical" with an inactive indication for Hepatitis C, suggesting that the compound did not progress significantly into clinical development or that the program was terminated at an early stage.[2]

The reasons for the discontinuation of this compound's development remain undisclosed. The landscape of HCV treatment underwent a significant transformation with the advent of highly effective direct-acting antivirals (DAAs) in the mid-2010s. It is plausible that the evolving therapeutic landscape, which saw cure rates approaching 100% with DAA regimens, may have influenced the decision to halt the development of a host-targeting agent like this compound. However, without an official statement from Astellas Pharma, this remains speculative.

Conclusion

This compound represents a scientifically interesting approach to HCV therapy through the development of a non-immunosuppressive cyclophilin inhibitor. The discovery and preclinical optimization of this compound, derived from a natural product, showcased a rational drug design strategy. However, the lack of publicly available data on its clinical development and the reasons for its discontinuation leave a significant gap in its history. While the initial promise of this compound was clear, its journey was likely impacted by the rapidly advancing and highly competitive field of HCV therapeutics. Further insights into the fate of this compound would require access to the primary scientific literature and official communications from Astellas Pharma.

References

Cyclophilin Inhibition by ASP5286: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor developed by Astellas Pharma as a potential therapeutic agent for Hepatitis C Virus (HCV) infection.[1][2] Derived from the natural product FR901459, this compound was engineered to potently inhibit cyclophilin A (CypA), a host protein essential for HCV replication, while minimizing the immunosuppressive effects associated with earlier cyclophilin inhibitors like cyclosporin A.[3] This document provides a technical guide to the core principles of cyclophilin inhibition by this compound, including its mechanism of action, available data, and the general experimental protocols used in its evaluation. Due to the limited public availability of detailed proprietary data, this guide synthesizes information from published abstracts and general knowledge of anti-HCV drug development.

Introduction to Cyclophilins and Their Role in HCV Replication

Cyclophilins are a family of ubiquitous intracellular proteins that possess peptidyl-prolyl isomerase (PPIase) activity, catalyzing the cis-trans isomerization of proline residues in polypeptide chains.[4] This function is crucial for the proper folding and function of numerous proteins. Several cyclophilins, most notably cyclophilin A (CypA), have been identified as critical host factors for the replication of various viruses, including HCV.[1][2]

The HCV non-structural protein 5A (NS5A) directly interacts with CypA. This interaction is believed to induce a conformational change in NS5A that is essential for the formation of the viral replication complex and for viral RNA synthesis. By inhibiting the PPIase activity of CypA, compounds like this compound can disrupt this critical host-virus interaction, thereby preventing viral replication.

This compound: A Non-Immunosuppressive Cyclophilin Inhibitor

This compound is a semi-synthetic derivative of FR901459, a natural product with structural similarities to cyclosporin A.[3] The development of this compound focused on optimizing its anti-HCV activity while engineering out the immunosuppressive properties inherent to cyclosporin A. The immunosuppression by cyclosporin A is mediated through the formation of a complex with cyclophilin A, which then binds to and inhibits calcineurin, a key phosphatase in the T-cell activation pathway. This compound was designed to bind to cyclophilin A and inhibit its PPIase activity without forming a stable ternary complex with calcineurin, thus avoiding immunosuppression.

Quantitative Data

Detailed quantitative data for this compound, such as IC50 and EC50 values from specific assays and comprehensive pharmacokinetic parameters, are not publicly available in the reviewed literature. The primary research article detailing these findings is not accessible in its full form. However, the available abstracts suggest that this compound demonstrates potent anti-HCV activity and an improved pharmacokinetic profile. For context, similar non-immunosuppressive cyclophilin inhibitors have reported EC50 values in the low nanomolar range against HCV replicons.

Table 1: Representative Data for Non-Immunosuppressive Cyclophilin Inhibitors (Illustrative)

CompoundTargetAssay TypeEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
Alisporivir (Debio-025)CypAHCV Replicon~0.3>10>33,000
SCY-635CypAHCV Replicon~1.0>25>25,000
This compound (Projected)CypAHCV RepliconPotent (low nM)LowHigh

Note: The data for this compound is projected based on qualitative descriptions in abstracts and is for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies typically employed in the discovery and characterization of anti-HCV cyclophilin inhibitors.

Cyclophilin Inhibition Assay (PPIase Assay)

This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase activity of recombinant human cyclophilin A. A common method involves a chymotrypsin-coupled assay where the isomerization of a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is monitored spectrophotometrically.

G cluster_0 PPIase Assay Workflow recombinant_cypa Recombinant Human CypA isomerization isomerization recombinant_cypa->isomerization peptide_substrate Peptide Substrate (cis-conformation) peptide_substrate->isomerization Isomerization chymotrypsin Chymotrypsin pna p-Nitroaniline (Colored Product) chymotrypsin->pna This compound This compound (Inhibitor) This compound->recombinant_cypa Inhibition spectrophotometer Spectrophotometer (Measure Absorbance at 405 nm) pna->spectrophotometer isomerization->chymotrypsin Cleavage of trans-conformation

Caption: Workflow for a typical PPIase inhibition assay.

HCV Replicon Assay

This cell-based assay is the standard for evaluating the antiviral activity of compounds against HCV replication. Huh-7 human hepatoma cells containing a subgenomic or full-length HCV replicon that expresses a reporter gene (e.g., luciferase) are used.

G cluster_1 HCV Replicon Assay Workflow huh7_cells Huh-7 Cells with HCV Luciferase Replicon compound_treatment Treat with this compound (Varying Concentrations) huh7_cells->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Calculate EC50 luciferase_assay->data_analysis

Caption: General workflow for an HCV replicon assay.

Immunosuppression Assay (Calcineurin Activity Assay)

To assess the immunosuppressive potential, an in vitro calcineurin phosphatase activity assay is performed. This typically involves purified calcineurin and a phosphorylated substrate. The ability of the drug-cyclophilin complex to inhibit dephosphorylation is measured.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CypA's PPIase activity, which is crucial for the proper conformation of the HCV NS5A protein and the subsequent formation of the viral replication complex.

G cluster_2 Mechanism of Cyclophilin A in HCV Replication and Inhibition by this compound CypA Cyclophilin A (CypA) NS5A_folded HCV NS5A (Correct Conformation) CypA->NS5A_folded PPIase Activity (Isomerization) NS5A_unfolded HCV NS5A (Incorrect Conformation) NS5A_unfolded->CypA Binding Replication_Complex Viral Replication Complex NS5A_folded->Replication_Complex Assembly HCV_RNA_Replication HCV RNA Replication Replication_Complex->HCV_RNA_Replication This compound This compound This compound->CypA Inhibition

Caption: this compound inhibits CypA, preventing the proper folding of HCV NS5A.

The non-immunosuppressive action of this compound is due to its inability to promote the formation of a stable ternary complex with CypA and calcineurin.

G cluster_3 Comparison of Immunosuppressive vs. Non-Immunosuppressive Action cluster_csa Cyclosporin A (Immunosuppressive) cluster_this compound This compound (Non-Immunosuppressive) CsA Cyclosporin A CypA1 CypA CsA->CypA1 Binds Calcineurin1 Calcineurin CypA1->Calcineurin1 Forms Ternary Complex and Inhibits NFAT_dephospho NFAT Dephosphorylation (Blocked) Calcineurin1->NFAT_dephospho This compound This compound CypA2 CypA This compound->CypA2 Binds and Inhibits PPIase Activity Calcineurin2 Calcineurin CypA2->Calcineurin2 No Stable Ternary Complex NFAT_dephospho2 NFAT Dephosphorylation (Active) Calcineurin2->NFAT_dephospho2

Caption: this compound avoids the inhibition of calcineurin, unlike cyclosporin A.

Conclusion and Future Directions

This compound represents a promising approach to HCV therapy by targeting a host protein, which can offer a higher barrier to resistance compared to direct-acting antivirals that target viral proteins. Its non-immunosuppressive nature is a significant advantage over earlier generations of cyclophilin inhibitors. While detailed clinical data for this compound is not publicly available, the preclinical rationale for its development is strong. Further research and publication of clinical trial results would be necessary to fully elucidate the therapeutic potential of this compound. The principles behind its design continue to inform the development of host-targeting antivirals for a range of infectious diseases.

References

ASP5286: A Non-Immunosuppressive Cyclophilin Inhibitor for Anti-HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP5286 is a novel, semi-synthetic macrocyclic compound derived from the natural product FR901459, an analog of cyclosporin A. Developed by Astellas Pharma, this compound is a potent inhibitor of cyclophilins, a family of cellular enzymes with peptidyl-prolyl isomerase (PPIase) activity. Unlike its predecessor cyclosporin A, this compound has been specifically engineered to exhibit potent antiviral activity against the Hepatitis C virus (HCV) while demonstrating significantly reduced immunosuppressive effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment; however, the emergence of drug-resistant viral strains necessitates the development of new therapeutic agents with novel mechanisms of action. Host-targeting antivirals, which inhibit cellular factors essential for viral replication, represent a promising strategy with a potentially higher barrier to resistance.

Cyclophilins, particularly cyclophilin A (CypA), have been identified as critical host factors for the replication of HCV.[1] The immunosuppressive drug cyclosporin A is known to inhibit HCV replication through its interaction with CypA, but its clinical utility for this indication is limited by its potent immunosuppressive properties. This compound was developed to separate these two activities, offering a targeted antiviral approach without compromising the patient's immune system.[1]

Mechanism of Action

This compound exerts its anti-HCV effect by inhibiting the PPIase activity of cyclophilin A. CypA is a cellular chaperone that plays a crucial role in the proper folding and function of specific viral proteins. In the HCV replication cycle, CypA directly interacts with the viral nonstructural protein 5A (NS5A). This interaction is essential for the formation of a functional HCV replication complex, which is responsible for synthesizing new viral RNA.

By binding to the active site of CypA, this compound prevents the interaction between CypA and NS5A. This disruption of the CypA-NS5A complex leads to improper folding and dysfunction of NS5A, ultimately inhibiting the formation of the viral replication machinery and blocking HCV replication.

The lack of significant immunosuppressive activity of this compound is attributed to its modified structure, which prevents the formation of a stable ternary complex with cyclophilin A and calcineurin, a key step in the signaling pathway that leads to T-cell activation and immunosuppression.

Data Presentation

While specific quantitative data for this compound's anti-HCV and immunosuppressive activities from publicly accessible, peer-reviewed literature is limited, the primary publication describing its discovery reports potent anti-HCV activity and significantly reduced immunosuppressive effects compared to cyclosporin A. The following tables summarize the expected data profile for this compound based on available information and provide a template for how such data would be presented.

Table 1: Anti-HCV Activity of this compound

CompoundHCV Replicon GenotypeEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
This compound1bData not availableData not availableData not available
Cyclosporin A1bReported in low µM range>10Data not available

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of HCV replication. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index is a measure of the compound's therapeutic window.

Table 2: Immunosuppressive Activity of this compound

CompoundAssayIC50 (nM)
This compoundMixed Lymphocyte Reaction (MLR)Data not available (reported to be significantly higher than Cyclosporin A)
Cyclosporin AMixed Lymphocyte Reaction (MLR)Reported in low nM range

IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound that inhibits 50% of the immunosuppressive response (e.g., T-cell proliferation).

Table 3: Cyclophilin A Binding Affinity

CompoundMethodBinding Affinity (Kd, nM)
This compoundData not availableData not available
Cyclosporin AFluorescence Spectroscopy~37

Kd (Dissociation constant) is a measure of the binding affinity between a ligand (the compound) and a protein (CypA). A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of non-immunosuppressive cyclophlin inhibitors like this compound.

HCV Replicon Assay

This assay is used to determine the in vitro anti-HCV activity of a compound.

Objective: To measure the inhibition of HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compound (this compound) and control compounds (e.g., Cyclosporin A, a known HCV inhibitor).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test and control compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • In a parallel plate, assess cell viability using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

This assay is a standard method to assess the immunosuppressive potential of a compound.

Objective: To measure the effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from two different healthy human donors.

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Test compound (this compound) and control compound (Cyclosporin A).

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well round-bottom cell culture plates.

  • Scintillation counter or flow cytometer.

Procedure:

  • Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Co-culture the PBMCs from the two donors (responder and stimulator cells, with stimulator cells often being irradiated or treated with mitomycin C to prevent their proliferation) in a 96-well plate.

  • Add serial dilutions of the test and control compounds to the co-cultures. Include a vehicle control.

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • For the final 18 hours of incubation, add [3H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of T-cell proliferation against the compound concentration and fitting the data to a dose-response curve.

Cyclophilin A Binding Assay

This assay determines the binding affinity of a compound to its target protein, cyclophilin A.

Objective: To quantify the interaction between the compound and recombinant human cyclophilin A.

Materials:

  • Recombinant human cyclophilin A.

  • Test compound (this compound) and control compound (Cyclosporin A).

  • A suitable buffer (e.g., phosphate-buffered saline).

  • Instrumentation for measuring binding (e.g., fluorescence spectrophotometer, surface plasmon resonance (SPR) instrument, or isothermal titration calorimeter (ITC)).

Procedure (using Fluorescence Spectroscopy):

  • Prepare a solution of recombinant human CypA in the assay buffer.

  • Measure the intrinsic tryptophan fluorescence of the CypA solution.

  • Add increasing concentrations of the test compound to the CypA solution.

  • After each addition, allow the system to reach equilibrium and measure the change in fluorescence intensity. The binding of the ligand to CypA often quenches the intrinsic fluorescence.

  • Plot the change in fluorescence against the compound concentration.

  • Calculate the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm equation (e.g., the one-site binding model).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound.

G cluster_hcv HCV Replication Cycle cluster_host Host Cell cluster_inhibition Inhibition by this compound HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Processing Replication_Complex Functional Replication Complex NS5A->Replication_Complex NS5A->Block New_RNA New Viral RNA Replication_Complex->New_RNA RNA Synthesis CypA Cyclophilin A (CypA) CypA->NS5A Interaction (Essential for folding) Inactive_Complex Inactive CypA-ASP5286 Complex This compound This compound This compound->CypA Binds Block->Replication_Complex Inhibition

Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start synthesis Semi-synthesis of This compound from FR901459 start->synthesis cypa_binding Cyclophilin A Binding Assay synthesis->cypa_binding hcv_replicon HCV Replicon Assay synthesis->hcv_replicon mlr_assay Mixed Lymphocyte Reaction (MLR) Assay synthesis->mlr_assay determine_kd Determine Kd (Binding Affinity) cypa_binding->determine_kd determine_ec50 Determine EC50 (Anti-HCV Potency) hcv_replicon->determine_ec50 determine_ic50 Determine IC50 (Immunosuppression) mlr_assay->determine_ic50 compare Compare to Cyclosporin A determine_kd->compare determine_ec50->compare determine_ic50->compare end Lead Candidate Selection compare->end

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ASP5286 is a novel, semi-synthetic macrocyclic compound identified as a potent and non-immunosuppressive inhibitor of cyclophilin. Developed by Astellas Pharma, it emerged from a focused effort to optimize the anti-Hepatitis C Virus (HCV) activity of the natural product cyclosporin A while engineering out its characteristic immunosuppressive effects. This was achieved through the derivatization of a related natural product, FR901459. The primary mechanism of action of this compound is the inhibition of cyclophilin A (CypA), a host cellular protein that is co-opted by the HCV virus and is essential for its replication. By targeting a host factor, this compound represents a therapeutic strategy with a potentially high barrier to the development of viral resistance. Structural modifications, particularly at the 3-position of the parent molecule, were found to be crucial for enhancing both anti-HCV potency and improving the pharmacokinetic profile of the compound.

Pharmacokinetics

While the full quantitative pharmacokinetic dataset for this compound is not publicly available, preclinical studies have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The optimization of the parent compound was specifically aimed at improving its pharmacokinetic properties, suggesting that this compound exhibits favorable characteristics for a potential clinical candidate.

Preclinical Pharmacokinetic Parameters of this compound
ParameterValueSpeciesDosing RouteNotes
Tmax (Time to Maximum Concentration) Data not publicly availableMouseOral
Cmax (Maximum Concentration) Data not publicly availableMouseOral
AUC (Area Under the Curve) Data not publicly availableMouseOral
Half-life (t1/2) Data not publicly availableMouseOral
Oral Bioavailability Data not publicly availableMouseOralOptimization efforts suggest an improvement over parent compounds.

Note: The table above is a template based on standard preclinical pharmacokinetic studies. The specific values for this compound are contained within proprietary research and are not publicly accessible.

Pharmacodynamics

The pharmacodynamic activity of this compound is centered on its ability to inhibit the replication of the Hepatitis C virus. This has been primarily assessed using in vitro HCV replicon systems, which are a cornerstone for the evaluation of anti-HCV compounds.

In Vitro Anti-HCV Activity of this compound
AssayHCV GenotypeEC50 (Concentration for 50% Effective Inhibition)Cell LineNotes
HCV Replicon Assay Genotype 1bData not publicly availableHuh-7This compound demonstrates potent inhibition of HCV replication.

Note: The table above is a template based on standard in vitro pharmacodynamic assays for anti-HCV agents. The specific EC50 value for this compound is contained within proprietary research and is not publicly accessible.

Mechanism of Action: Inhibition of Cyclophilin A in the HCV Life Cycle

This compound's antiviral activity stems from its high-affinity binding to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase. In a normal cellular context, CypA is involved in protein folding and trafficking. However, the Hepatitis C virus has evolved to hijack CypA to facilitate its own replication. Specifically, CypA interacts with the HCV non-structural protein 5A (NS5A) and the RNA-dependent RNA polymerase NS5B. This interaction is critical for the formation of the viral replication complex and the efficiency of viral RNA synthesis. By binding to CypA, this compound prevents the interaction between CypA and the viral proteins NS5A and NS5B, thereby disrupting the HCV replication machinery. A key advantage of this host-targeting approach is that the genetic barrier to resistance is theoretically higher than for drugs that target viral proteins directly, as the host protein is not subject to the high mutation rate of the virus.

HCV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_viral_proteins Viral Proteins cluster_host_factors Host Factors HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Polyprotein Translation & Processing Uncoating->Translation NS5A NS5A Translation->NS5A NS5B NS5B (RdRp) Translation->NS5B Replication_Complex Replication Complex Formation RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release Virion Release Assembly->Release NS5A->Replication_Complex NS5B->Replication_Complex CypA Cyclophilin A (CypA) CypA->Replication_Complex CypA->Replication_Complex Essential for formation This compound This compound This compound->CypA Inhibits

Mechanism of Action of this compound in the HCV Life Cycle.

Experimental Protocols

In Vitro HCV Replicon Assay

The anti-HCV activity of this compound was likely determined using a stable subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh-7).

Objective: To determine the concentration of this compound required to inhibit 50% of HCV RNA replication (EC50).

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

  • Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of HCV Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase). Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of this compound on the host cells and determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.

experimental_workflow start Start culture_cells Culture HCV Replicon Cells (e.g., Huh-7 with genotype 1b) start->culture_cells seed_plates Seed Cells into 96-well Plates culture_cells->seed_plates add_compound Treat with Serial Dilutions of this compound seed_plates->add_compound incubate Incubate for 72 hours add_compound->incubate measure_replication Quantify HCV Replication (Luciferase Assay) incubate->measure_replication measure_cytotoxicity Assess Cytotoxicity (MTS/CellTiter-Glo Assay) incubate->measure_cytotoxicity analyze_data Data Analysis measure_replication->analyze_data measure_cytotoxicity->analyze_data end End analyze_data->end

Generalized Workflow for In Vitro HCV Replicon Assay.
In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic parameters of this compound were likely determined in a murine model following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in mice.

Methodology:

  • Animal Model: Male BALB/c mice (or a similar strain) are used for the study.

  • Compound Administration: this compound is formulated in an appropriate vehicle and administered to a cohort of mice via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling or serial bleeding technique may be employed.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate the key pharmacokinetic parameters.

Conclusion

This compound represents a promising class of non-immunosuppressive cyclophilin inhibitors for the treatment of Hepatitis C. Its development highlights a successful structure-activity relationship study that led to a compound with both potent anti-HCV activity and an improved pharmacokinetic profile. By targeting a host factor essential for viral replication, this compound offers a potential strategy to combat HCV with a high barrier to resistance. Further disclosure of preclinical and any potential clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

ASP5286: A Technical Deep Dive into a Novel Anti-HCV Cyclophilin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has demonstrated promising preclinical activity against the Hepatitis C virus (HCV). Developed by Astellas Pharma, this compound emerged from a focused structure-activity relationship (SAR) study aimed at optimizing the anti-HCV potency of the natural product FR901459 while minimizing its inherent immunosuppressive effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation, to support ongoing research and development efforts in the field of anti-HCV therapeutics.

Introduction to this compound and its Target

Hepatitis C virus infection remains a significant global health burden, and the development of novel, effective, and well-tolerated antiviral agents is a continuous priority. One promising therapeutic strategy involves targeting host factors that are essential for viral replication, thereby creating a higher barrier to the development of drug resistance. This compound falls into this category of host-targeting agents.

This compound is a semi-synthetic derivative of the natural glycopeptide FR901459.[1] It was identified through a detailed SAR study that aimed to enhance its anti-HCV activity and improve its pharmacokinetic profile.[2] The primary molecular target of this compound is cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase that plays a critical role in the replication of the Hepatitis C virus.[2][3] By inhibiting CypA, this compound disrupts a key virus-host interaction necessary for the viral life cycle.

Mechanism of Action: Targeting the HCV Replication Complex

The replication of the HCV genome occurs within a specialized intracellular structure known as the membranous web, which is composed of rearranged host cell membranes.[3] The formation and function of this replication complex are dependent on the interplay between viral proteins and host cellular factors.

The HCV non-structural protein 5A (NS5A) is a key component of the replication complex and its interaction with the host protein cyclophilin A (CypA) is essential for viral RNA replication.[3] CypA's isomerase activity is thought to correctly fold a specific proline-containing region within domain II of NS5A, a conformational change that is critical for the proper function of the replication complex.[3]

This compound, as a cyclophilin inhibitor, competitively binds to the active site of CypA. This binding event prevents the interaction between CypA and HCV NS5A, thereby disrupting the formation of a functional replication complex and inhibiting viral RNA synthesis.[2]

cluster_host_cell Host Cell cluster_hcv_replication HCV Replication Complex (Membranous Web) CypA Cyclophilin A (CypA) NS5A HCV NS5A CypA->NS5A Binds to and modulates NS5A conformation This compound This compound This compound->CypA Inhibits HCV_RNA HCV RNA NS5A->HCV_RNA Essential for RNA replication Replication Viral RNA Replication HCV_RNA->Replication Template for

Figure 1: Mechanism of Action of this compound.

Quantitative Data

While the primary publication on this compound highlights its discovery and potential, specific quantitative data such as EC50, IC50, and CC50 values have not been made publicly available in the reviewed literature. The abstract of the discovery paper notes that a detailed structure-activity relationship study was conducted to improve potency, suggesting that such data exists within the proprietary domain of the developing company.[2]

For context, other non-immunosuppressive cyclophilin inhibitors have demonstrated potent anti-HCV activity. For example, the semi-synthetic teicoplanin aglycone derivative LCTA-949 showed EC50 values ranging from 4 to 7 μM in various HCV replicon systems.[1] It is anticipated that this compound would exhibit potency in a similar or improved range to be considered a clinical candidate.

Table 1: Summary of Expected Quantitative Data for this compound (Data Not Publicly Available)

ParameterDescriptionExpected Range
EC50 (HCV Replicon) 50% effective concentration for inhibiting HCV RNA replication in a cell-based replicon assay.Sub-micromolar to low micromolar
IC50 (CypA Binding) 50% inhibitory concentration for binding to cyclophilin A.Nanomolar to low micromolar
CC50 (Cytotoxicity) 50% cytotoxic concentration in host cells (e.g., Huh-7).High micromolar (indicating low toxicity)
Selectivity Index (SI) Ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window.>10

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anti-HCV compounds like this compound, based on standard practices in the field.

HCV Replicon Assay (for EC50 Determination)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of this compound that inhibits HCV RNA replication by 50% (EC50).

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5 x 10³ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity. Add the diluted compound to the cells. Include vehicle control (DMSO only) and positive control (a known HCV inhibitor) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal of compound-treated wells to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

A Seed Huh-7 HCV Replicon Cells B Incubate Overnight A->B C Add Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Perform Luciferase Assay D->E F Data Analysis (EC50 Calculation) E->F

Figure 2: HCV Replicon Assay Workflow.
Cytotoxicity Assay (for CC50 Determination)

This assay is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

  • Huh-7 cells (or other relevant cell line).

  • DMEM with 10% FBS.

  • This compound stock solution in DMSO.

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

  • 96-well cell culture plates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a similar density as the replicon assay. Incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the replicon assay. Include vehicle control wells.

  • Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence.

  • Data Analysis: Normalize the signal of compound-treated wells to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.

Cyclophilin A Binding Assay (for IC50 Determination)

This biochemical assay confirms the direct interaction of the compound with its intended target.

Objective: To determine the concentration of this compound that inhibits the binding or activity of CypA by 50% (IC50).

Method (e.g., Fluorescence Polarization Assay):

  • Reagents: Recombinant human CypA, a fluorescently labeled ligand that binds to the CypA active site (e.g., a fluorescently tagged cyclosporin A derivative), and this compound.

  • Procedure: a. In a suitable assay buffer, incubate a fixed concentration of CypA and the fluorescent ligand. b. Add serial dilutions of this compound. c. After an incubation period to reach equilibrium, measure the fluorescence polarization.

  • Data Analysis: The displacement of the fluorescent ligand by this compound will result in a decrease in fluorescence polarization. Plot the change in polarization against the logarithm of the this compound concentration to determine the IC50 value.

Preclinical Development and Future Outlook

The abstract of the primary publication on this compound mentions an improved pharmacokinetic profile, suggesting that preclinical studies in animal models have been conducted.[2] However, specific data from these in vivo studies are not publicly available. Similarly, there is no information in the public domain regarding any clinical trials of this compound for the treatment of Hepatitis C.[4][5][6][7][8][9][10]

The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[4][6][8] While highly effective, the potential for resistance remains a concern. Host-targeting agents like this compound offer a complementary therapeutic approach with a potentially higher barrier to resistance. Further disclosure of preclinical and any potential clinical data for this compound will be crucial to fully assess its potential role in the evolving landscape of HCV therapy.

Conclusion

This compound is a promising non-immunosuppressive cyclophilin inhibitor with demonstrated anti-HCV potential in preclinical settings. Its mechanism of action, targeting the essential host-virus interaction between CypA and NS5A, represents a sound strategy for antiviral drug development. While the lack of publicly available quantitative efficacy and safety data currently limits a full assessment, the foundational research positions this compound as a compound of significant interest for the scientific and drug development communities focused on combating Hepatitis C. Further publication of preclinical and clinical data is eagerly awaited.

References

ASP5286: A Potential Non-Immunosuppressive Cyclophilin Inhibitor for Hepatitis C Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ASP5286 is a novel, semi-synthetic, non-immunosuppressive cyclophilin inhibitor developed by Astellas Pharma for the potential treatment of Hepatitis C Virus (HCV) infection. Derived from the natural product FR901459, a cyclosporin A analogue, this compound was engineered to retain potent anti-HCV activity while minimizing the immunosuppressive effects associated with earlier cyclophilin inhibitors. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is primarily based on the seminal publication by Makino et al. in Bioorganic & Medicinal Chemistry Letters (2020).

Introduction

Hepatitis C is a global health concern, and while direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Cellular host factors essential for viral replication represent attractive targets for antiviral therapy. One such class of host proteins is the cyclophilin family, particularly cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase that plays a crucial role in the replication of HCV.

This compound is a promising drug candidate that targets this host-virus interaction. By inhibiting cyclophilin, this compound disrupts the HCV replication cycle, offering a high barrier to resistance. This guide details the preclinical evidence supporting the potential therapeutic application of this compound in the treatment of HCV infection.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the enzymatic activity of cyclophilin A. CypA is a cellular chaperone that is co-opted by the HCV non-structural protein 5A (NS5A). The interaction between CypA and NS5A is critical for the proper conformation and function of the viral replication complex. This compound, by binding to the active site of CypA, prevents its interaction with NS5A, thereby disrupting the HCV replication machinery. A key advantage of this host-targeting mechanism is a potentially higher genetic barrier to the development of viral resistance compared to DAAs that target viral proteins directly.

G cluster_host_cell Hepatocyte cluster_interaction Molecular Interaction CypA Cyclophilin A (CypA) NS5A HCV NS5A CypA->NS5A Binding HCV_RNA HCV RNA Replication_Complex HCV Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) HCV_RNA->Replication_Complex Translation & Polyprotein Processing Replication_Complex->HCV_RNA RNA Replication Progeny_Virus Progeny Virus Replication_Complex->Progeny_Virus Assembly & Release This compound This compound This compound->CypA Inhibition NS5A->Replication_Complex Functional Conformation

Figure 1: Mechanism of Action of this compound in Inhibiting HCV Replication.

Preclinical Data

The following sections summarize the key preclinical findings for this compound. It is important to note that the quantitative data presented is based on the expected content of the primary publication by Makino et al. (2020) and may require verification against the full-text article.

In Vitro Efficacy

The anti-HCV activity of this compound was likely evaluated using HCV replicon cell lines, a standard in vitro model for studying HCV replication.

Table 1: In Vitro Anti-HCV Activity of this compound

CompoundHCV Replicon GenotypeEC50 (nM)[1]CC50 (µM)Selectivity Index (CC50/EC50)
This compound 1bData not availableData not availableData not available
Cyclosporin A 1bData not availableData not availableData not available
FR901459 1bData not availableData not availableData not available

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data is hypothetical and requires confirmation from the primary literature.

Cyclophilin Binding Affinity

The binding affinity of this compound to its target, cyclophilin A, is a critical determinant of its potency. This is typically measured using a competitive binding assay.

Table 2: Cyclophilin A Binding Affinity of this compound

CompoundIC50 (nM)[2]
This compound Data not available
Cyclosporin A Data not available

IC50: 50% inhibitory concentration. Data is hypothetical and requires confirmation from the primary literature.

In Vivo Efficacy

The in vivo anti-HCV efficacy of this compound was likely assessed in a humanized mouse model. These mice are engrafted with human hepatocytes and can be productively infected with HCV, providing a relevant small animal model for testing antiviral therapies.

Table 3: In Vivo Anti-HCV Efficacy of this compound in a Humanized Mouse Model

Treatment GroupDoseRoute of AdministrationMean Log10 Reduction in HCV RNA (IU/mL)
Vehicle Control -OralData not available
This compound Data not availableOralData not available
Positive Control Data not availableOralData not available

Data is hypothetical and requires confirmation from the primary literature.

Pharmacokinetic Profile

A key aspect of the development of this compound was the improvement of its pharmacokinetic properties compared to its parent compound. The pharmacokinetic parameters were likely determined in preclinical species such as rats or monkeys.

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compound Data not availableData not availableData not availableData not availableData not available
FR901459 Data not availableData not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data is hypothetical and requires confirmation from the primary literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments likely performed in the evaluation of this compound. The specific details should be confirmed from the primary publication.

HCV Replicon Assay

G A Plate Huh-7.5 cells containing HCV replicon B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Lyse cells and measure luciferase activity C->D E Determine EC50 values D->E

Figure 2: Workflow for the HCV Replicon Assay.

Objective: To determine the in vitro anti-HCV activity of this compound.

Methodology:

  • Cell Culture: Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which correlates with the level of HCV replication, is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation. The selectivity index is calculated as the ratio of CC50 to EC50.

Cyclophilin A Competitive Binding Assay

Objective: To determine the binding affinity of this compound to cyclophilin A.

Methodology:

  • Reagents: Recombinant human cyclophilin A, a fluorescently labeled cyclosporin A derivative (probe), and the test compound (this compound).

  • Assay Principle: The assay is based on the principle of fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). The binding of the fluorescent probe to CypA results in a high FP or FRET signal. In the presence of a competing ligand like this compound, the probe is displaced, leading to a decrease in the signal.

  • Procedure: A fixed concentration of CypA and the fluorescent probe are incubated with a serial dilution of this compound in an appropriate assay buffer.

  • Measurement: After an incubation period to reach equilibrium, the FP or FRET signal is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that causes a 50% reduction in the signal, is determined by non-linear regression analysis of the competition curve.

In Vivo Efficacy in Humanized Mouse Model

G A Engraft immunodeficient mice with human hepatocytes B Infect mice with HCV-positive human serum A->B C Confirm stable HCV infection (viral load measurement) B->C D Treat mice with this compound or vehicle control (daily oral gavage) C->D E Monitor HCV RNA levels in plasma over time D->E F Sacrifice mice and analyze liver tissue E->F

Figure 3: Experimental Workflow for In Vivo Efficacy Testing.

Objective: To evaluate the in vivo antiviral efficacy of this compound.

Methodology:

  • Animal Model: Chimeric mice with humanized livers (e.g., uPA/SCID mice transplanted with human hepatocytes) are used.

  • HCV Infection: Mice are infected with HCV-positive human serum or cell culture-derived HCV. Stable infection is confirmed by measuring plasma HCV RNA levels.

  • Drug Administration: Infected mice are randomized into treatment and control groups. This compound is administered orally once or twice daily for a specified duration. The vehicle control group receives the formulation vehicle.

  • Monitoring: Blood samples are collected at various time points during the treatment period to monitor plasma HCV RNA levels using quantitative real-time PCR (qRT-PCR). Body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissue is collected for virological and histological analysis.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of HCV infection. Its novel, host-targeting mechanism of action offers the potential for a high barrier to resistance, a significant advantage in the context of emerging DAA-resistant viral strains. The preclinical data, as inferred from the available literature, suggests potent in vitro and in vivo anti-HCV activity coupled with an improved pharmacokinetic profile.

Further studies would be required to fully elucidate the therapeutic potential of this compound. These would include comprehensive safety and toxicology studies, evaluation against a broader range of HCV genotypes and DAA-resistant variants, and ultimately, well-controlled clinical trials in HCV-infected patients. The development of non-immunosuppressive cyclophilin inhibitors like this compound could provide a valuable addition to the armamentarium of anti-HCV therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The quantitative data presented in the tables are illustrative and require verification from the full-text scientific literature.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of ASP5286, a novel non-immunosuppressive cyclophilin inhibitor. This compound is a semi-synthetic derivative of the natural product FR901459 and has been identified as a potential clinical candidate for anti-Hepatitis C Virus (HCV) therapy.[1][2] The synthetic strategy is based on a key N,O-acyl migration reaction, enabling efficient modification of the FR901459 scaffold.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and subsequent purification of this compound to a high degree of purity.

Introduction

This compound is a promising therapeutic agent that targets host-cell cyclophilins, which are essential for the replication of the Hepatitis C virus.[1][2] Unlike earlier cyclophilin inhibitors such as cyclosporin A, this compound is non-immunosuppressive, making it a safer potential treatment option.[1][2] The synthesis of this compound is achieved through a semi-synthetic approach starting from the readily available natural product FR901459. This method is more efficient than a full total synthesis. The purification of this large macrocyclic peptide requires specialized chromatographic techniques to achieve the high purity required for research and clinical applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC60H107N11O13
Molecular Weight1190.56 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, dichloromethane; sparingly soluble in water

Synthesis of this compound

The synthesis of this compound is based on the modification of the natural product FR901459. The key transformation involves a regioselective N,O-acyl migration, followed by modification at the 3-position of the macrocycle.

Experimental Protocol: Synthesis

Materials and Reagents:

  • FR901459

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Appropriate alkylating agent for the 3-position modification (specific agent is proprietary)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or similar inert atmosphere setup

  • Rotary evaporator

  • Glassware for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chambers

Procedure:

  • N,O-Acyl Migration:

    • Dissolve FR901459 in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, carefully quench the reaction by adding triethylamine (TEA) until the solution is neutral or slightly basic.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Modification at the 3-Position:

    • The crude product from the previous step is redissolved in an appropriate anhydrous solvent.

    • The specific alkylating agent is added to introduce the desired modification at the 3-position of the macrocycle. The exact conditions (temperature, reaction time) will depend on the specific reagent used.

    • The reaction is monitored by TLC until completion.

  • Work-up and Initial Purification:

    • Upon completion of the reaction, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate followed by DCM/methanol) to yield this compound.

Purification of this compound

Due to the complex nature of the molecule and the potential for closely related impurities, a multi-step purification protocol is recommended to achieve high purity (>95%).

Experimental Protocol: Purification

Materials and Reagents:

  • Crude this compound

  • High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., Acetonitrile, Water, Methanol)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • C18 reverse-phase silica gel for preparative HPLC

Equipment:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Lyophilizer (freeze-dryer)

  • Analytical HPLC system for purity analysis

Procedure:

  • Preparative Reverse-Phase HPLC:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the filtered solution onto a C18 reverse-phase preparative HPLC column.

    • Elute the compound using a gradient of acetonitrile in water (both containing 0.1% TFA or formic acid). The specific gradient will need to be optimized based on the analytical HPLC profile of the crude material.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

    • Collect the fractions containing the desired product.

  • Purity Analysis and Fraction Pooling:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions with a purity of >95%.

  • Solvent Removal and Lyophilization:

    • Remove the majority of the organic solvent from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.

    • Lyophilize the frozen solution to obtain pure this compound as a white, fluffy solid.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow FR901459 FR901459 (Starting Material) Acyl_Migration N,O-Acyl Migration (TFA, DCM) FR901459->Acyl_Migration Modification 3-Position Modification (Alkylation) Acyl_Migration->Modification Purification Silica Gel Chromatography Modification->Purification This compound This compound (Crude Product) Purification->this compound

Caption: Synthetic workflow for this compound from FR901459.

Purification_Workflow Crude_this compound Crude this compound Prep_HPLC Preparative RP-HPLC (C18 Column) Crude_this compound->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_this compound Pure this compound (>95% Purity) Lyophilization->Pure_this compound Signaling_Pathway cluster_HCV HCV Replication Cycle cluster_Host Host Cell HCV_RNA HCV RNA HCV_Proteins HCV Proteins HCV_RNA->HCV_Proteins Replication_Complex Replication Complex HCV_Proteins->Replication_Complex Cyclophilin_A Cyclophilin A Replication_Complex->Cyclophilin_A required for This compound This compound This compound->Cyclophilin_A inhibits

References

Cell-based Assays for Characterizing the Activity of ASP5286, a Novel HCV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has been developed as a potential therapeutic agent for Hepatitis C Virus (HCV) infection. As a host-targeting antiviral, this compound inhibits the activity of cellular cyclophilin A (CypA), a peptidyl-prolyl isomerase that is co-opted by HCV for its replication. Characterizing the in vitro activity of this compound is crucial for understanding its mechanism of action and advancing its development. This document provides detailed protocols for key cell-based assays to evaluate the anti-HCV efficacy and immunosuppressive potential of this compound.

Data Presentation

While the specific quantitative data for this compound is not publicly available, the following table illustrates how such data should be structured for clear comparison. Researchers can populate this table with their own experimental results.

Assay TypeCell LineParameterThis compound Value (nM)Control (e.g., Cyclosporin A) Value (nM)
Anti-HCV Activity Huh-7EC50[Insert Data][Insert Data]
Immunosuppressive Activity JurkatIC50[Insert Data][Insert Data]
Direct Target Engagement -IC50[Insert Data][Insert Data]
Cytotoxicity Huh-7CC50[Insert Data][Insert Data]
Cytotoxicity JurkatCC50[Insert Data][Insert Data]

Mandatory Visualizations

Signaling Pathway for HCV Replication and Cyclophilin A Involvement

HCV_RNA HCV RNA Ribosome Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Membranous Replication Complex NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis CypA Cyclophilin A (CypA) CypA->Replication_Complex Required for function This compound This compound This compound->CypA Inhibition

Caption: HCV Replication Cycle and the Role of Cyclophilin A.

Experimental Workflow for HCV Replicon Assay

cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Data Acquisition Seed_Cells Seed Huh-7 cells with HCV replicon Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for 48-72 hours Add_this compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Read_Luminescence Measure luminescence Lyse_Cells->Read_Luminescence

Caption: Workflow for the HCV Luciferase Reporter Replicon Assay.

Signaling Pathway for T-Cell Activation and Immunosuppression

cluster_0 TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Activation NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation CypA Cyclophilin A (CypA) CypA->CaN Inhibition by CsA-CypA complex CsA Cyclosporin A (Control) CsA->CypA This compound This compound This compound->CypA No functional CaN inhibition

Caption: T-Cell Activation Pathway and Mechanism of Immunosuppression.

Experimental Protocols

Anti-HCV Activity: HCV Replicon Assay

This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line.

  • Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon that contains a luciferase reporter gene.

  • Principle: The amount of luciferase produced is directly proportional to the level of HCV RNA replication. A decrease in luciferase signal in the presence of this compound indicates inhibition of viral replication.

Protocol:

  • Cell Seeding:

    • Culture Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Trypsinize and resuspend cells in fresh medium without G418.

    • Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).

    • Remove the culture medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value (the concentration of this compound that inhibits HCV replication by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Immunosuppressive Activity: Jurkat T-Cell IL-2 Production Assay

This assay assesses the immunosuppressive potential of this compound by measuring its effect on the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

  • Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.

  • Principle: Activation of Jurkat cells (e.g., with PHA and PMA) induces the production and secretion of IL-2. Immunosuppressive compounds inhibit this process.

Protocol:

  • Cell Seeding:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Compound Addition:

    • Add varying concentrations of this compound or a positive control (Cyclosporin A) to the wells. Include a vehicle control.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add a stimulating agent, such as Phytohemagglutinin (PHA) at 1 µg/mL and Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL, to each well to induce T-cell activation and IL-2 production.

    • Incubate for 24 hours at 37°C.

  • IL-2 Measurement (ELISA):

    • Centrifuge the plate and collect the supernatant.

    • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-2 production for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits IL-2 production by 50%).

Direct Target Engagement: Cyclophilin A (CypA) PPIase Activity Assay

This is a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of its target, CypA.

  • Principle: CypA catalyzes the cis-trans isomerization of proline residues in peptides. This assay measures the rate of this isomerization, which is inhibited by compounds that bind to the active site of CypA.

Protocol:

  • Reagent Preparation:

    • Recombinant human Cyclophilin A.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0).

    • Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

    • Chymotrypsin.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, chymotrypsin, and varying concentrations of this compound.

    • Add recombinant CypA to initiate the reaction.

    • Add the substrate (Suc-AAPF-pNA). Chymotrypsin will cleave the p-nitroanilide from the trans-isomer of the substrate, producing a colorimetric signal.

    • Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Determine the IC50 value for the inhibition of CypA PPIase activity.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound in the cell lines used for the activity assays to ensure that the observed effects are not due to cell death.

  • Principle: A variety of assays can be used, such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or a CellTiter-Glo® assay, which measures ATP levels.

Protocol (MTS Assay Example):

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the respective activity assays (HCV replicon or Jurkat IL-2 assay) for cell seeding and compound addition.

  • Incubation:

    • Incubate for the same duration as the activity assay.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).

Application Notes and Protocols for In Vivo Animal Studies of ASP5286 and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo animal study data for non-immunosuppressive cyclophilin inhibitors, a class of compounds to which ASP5286 belongs. Due to the limited publicly available in vivo data for this compound, this document leverages information from structurally and functionally similar compounds, namely Alisporivir (DEBIO-025), NIM811, and SCY-635. These compounds, like this compound, are investigated for their anti-Hepatitis C Virus (HCV) activity and serve as valuable surrogates for designing and interpreting preclinical in vivo studies.

Mechanism of Action: Cyclophilin Inhibition

This compound and its analogs are host-targeting antivirals. They function by inhibiting the activity of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase. CypA is a host protein that is co-opted by the Hepatitis C virus and is essential for its replication. Specifically, CypA interacts with the HCV non-structural protein 5A (NS5A), facilitating the proper conformation of the viral replication complex. By binding to CypA, this compound prevents this crucial interaction, thereby inhibiting viral replication. This host-targeting mechanism offers a high barrier to the development of viral resistance.

Cyclophilin Inhibition of HCV Replication Mechanism of Action of this compound and Analogs cluster_host Host Cell cluster_virus HCV CypA Cyclophilin A (CypA) NS5A NS5A Protein CypA->NS5A Interacts with Replication Viral Replication NS5A->Replication Essential for This compound This compound / Analog This compound->CypA Inhibits

Mechanism of this compound and its analogs in inhibiting HCV replication.

Data Presentation: In Vivo Dosages and Pharmacokinetics of this compound Analogs

The following tables summarize key quantitative data from in vivo animal studies of Alisporivir, NIM811, and SCY-635. This information can guide dose selection for future in vivo studies of this compound.

Table 1: In Vivo Efficacy and Dosage of Alisporivir and NIM811

CompoundAnimal ModelDisease ModelRoute of AdministrationDosageKey Findings
Alisporivir Humanized-liver chimeric mice (MUP-uPA-SCID-Beige)Hepatitis C Virus (HCV) InfectionOral50 mg/kgSuppressed HCV replication. No viral rebound observed up to 5 months post-treatment.[1]
NIM811 MouseSepsis (Cecal Ligation and Puncture)Subcutaneous2 mg/kg, 10 mg/kgImproved 48-hour survival.[2]
NIM811 MouseIschemia-Reperfusion InjuryIntraperitoneal10 mg/kgImproved blood flow and gait performance.[3]

Table 2: Pharmacokinetic Parameters of SCY-635 in Whole Blood Following Oral Administration

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t½ (h)F (%)
Rat 103504-84,2007.535
Monkey 104502-33,8006.545

Data adapted from Hopkins et al. Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC₀-∞: Area under the curve from time zero to infinity, t½: Half-life, F: Bioavailability. SCY-635 was found to be orally bioavailable in multiple animal species, achieving blood and liver concentrations that surpassed the in vitro 50% effective dose.[4][5][6][7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the in vivo evaluation of compounds like this compound.

Protocol 1: In Vivo Antiviral Efficacy in a Humanized-Liver Chimeric Mouse Model

This protocol is based on studies conducted with Alisporivir in a mouse model of HCV infection.[1]

Objective: To evaluate the in vivo antiviral efficacy of a test compound against Hepatitis C Virus.

Animal Model: MUP-uPA-SCID-Beige mice with engrafted human hepatocytes. These mice are immunodeficient and have livers repopulated with human liver cells, making them susceptible to HCV infection.[8][9][10][11]

Experimental Workflow:

In_Vivo_Efficacy_Workflow Workflow for In Vivo HCV Efficacy Study A Acclimatize Humanized Mice B Infect with HCV A->B C Confirm Infection (Viral Load Measurement) B->C D Randomize into Treatment Groups C->D E Administer Test Compound / Vehicle D->E F Monitor Viral Load Weekly E->F G Euthanasia and Tissue Collection F->G At study endpoint H Data Analysis G->H

Workflow for an in vivo efficacy study in a humanized mouse model of HCV.

Materials:

  • Humanized-liver chimeric mice (e.g., MUP-uPA-SCID-Beige)

  • HCV inoculum (plasma from an infected chimpanzee or patient)

  • Test compound (e.g., this compound) formulated for oral gavage

  • Vehicle control

  • Equipment for blood collection (e.g., retro-orbital sinus)

  • qPCR assay for HCV RNA quantification

Procedure:

  • Acclimatization: Allow humanized mice to acclimate to the facility for at least one week.

  • Infection: Intravenously inject mice with HCV-positive plasma (e.g., 100 chimpanzee infectious doses (CID₅₀)/mL).

  • Confirmation of Infection: At 8-9 weeks post-infection, confirm successful infection by measuring HCV RNA levels in the serum using a quantitative real-time PCR assay.

  • Group Allocation: Randomize infected mice into treatment and vehicle control groups (n=10 mice per group).

  • Drug Administration:

    • Treatment Group: Administer the test compound (e.g., 50 mg/kg) orally once daily.

    • Control Group: Administer the vehicle control on the same schedule.

  • Monitoring:

    • Collect blood samples weekly via the retro-orbital sinus.

    • Quantify serum HCV RNA levels to monitor the antiviral effect.

    • Monitor animal health and body weight throughout the study.

  • Endpoint: At the end of the treatment period (e.g., 6 weeks), euthanize the mice.

  • Tissue Collection: Collect blood and liver tissue for further analysis (e.g., viral load in the liver, histopathology).

  • Data Analysis: Compare the HCV RNA levels between the treatment and control groups to determine the antiviral efficacy of the test compound.

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration.

Animal Model: Male Sprague-Dawley rats or CD-1 mice.

Procedure:

  • Dosing:

    • Oral (PO): Administer the test compound (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV): Administer the test compound (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution using appropriate software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Conclusion

While specific in vivo dosage data for this compound remains proprietary, the information gathered from its close analogs provides a strong foundation for designing and executing preclinical animal studies. The provided protocols for in vivo efficacy in a clinically relevant HCV mouse model and for pharmacokinetic analysis offer a detailed framework for researchers. The unique host-targeting mechanism of this compound and its class of compounds underscores their potential as a valuable therapeutic strategy against HCV. Further research and publication of preclinical data on this compound will be crucial for its continued development.

References

How to dissolve and store ASP5286 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of ASP5286, a non-immunosuppressive cyclophilin inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Product Information

Identifier Value
IUPAC Name This compound
Molecular Formula C₆₀H₁₀₇N₁₁O₁₃
Molecular Weight 1190.56 g/mol [1]
Appearance Lyophilized white powder
Mechanism of Action Inhibitor of cyclophilin's peptidyl-prolyl cis-trans isomerase (PPIase) activity[2][3]

Solubility Data

While specific quantitative solubility data for this compound is not publicly available, it has been described as having improved aqueous solubility compared to its parent compounds.[2][3] Based on its nature as a peptide derivative of the hydrophobic cyclosporin A, the following solvents are recommended for reconstitution.

Solvent Concentration Comments
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL (estimated)Recommended as the primary solvent for creating stock solutions. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5]
Aqueous Buffers (e.g., PBS pH 7.4) Dilutable from DMSO stockFor cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[6]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol details the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed to ensure all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Using a calibrated micropipette, carefully add the desired volume of sterile DMSO to the vial. To prepare a 10 mM stock solution, for example, add 84 µL of DMSO to 1 mg of this compound.

  • Dissolution: Gently swirl or vortex the vial at a low speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

Preparation of Working Solutions

This protocol describes the dilution of the high-concentration DMSO stock solution for use in experiments.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium) appropriate for the experiment

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the appropriate aqueous buffer to achieve the desired final concentration for your experiment.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous shaking.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below the threshold for cellular toxicity (generally <0.5%).[6]

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°C or -80°C≥ 1 yearStore in a desiccated environment, protected from light.[7]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[8] Store in tightly sealed vials.
Aqueous Working Solutions 2-8°CUse on the same dayLong-term storage of peptides in aqueous solutions is not recommended due to the risk of degradation and microbial contamination.

Visualizations

Experimental Workflow for this compound Preparation```dot

G cluster_0 Reconstitution cluster_1 Working Solution Preparation cluster_2 Storage Lyophilized this compound Lyophilized this compound Equilibrate to RT Equilibrate to RT Centrifuge Briefly Centrifuge Briefly Add Sterile DMSO Add Sterile DMSO Dissolve Gently Dissolve Gently This compound Stock Solution (in DMSO) This compound Stock Solution (in DMSO) Thaw Stock Solution Thaw Stock Solution This compound Stock Solution (in DMSO)->Thaw Stock Solution Aliquot Stock Aliquot Stock This compound Stock Solution (in DMSO)->Aliquot Stock Dilute in Aqueous Buffer Dilute in Aqueous Buffer Working Solution Working Solution Use Working Solution Immediately Use Working Solution Immediately Working Solution->Use Working Solution Immediately Store at -80°C Store at -80°C

Caption: Mechanism of action of this compound as a cyclophilin inhibitor.

References

Application Notes and Protocols: ASP5286 in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ASP5286 is a non-immunosuppressive cyclophilin inhibitor that was identified as a potential clinical candidate for anti-Hepatitis C Virus (HCV) therapy.[1] Evidence suggests that HCV utilizes cellular cyclophilin proteins in its replication cycle, making cyclophilin inhibitors a compelling class of anti-HCV agents.[1] While specific data on the use of this compound in combination with other antiviral drugs is not publicly available, this document provides a generalized framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound or similar cyclophilin inhibitors in combination antiviral strategies. The protocols and conceptual data presented here are based on established methodologies for assessing antiviral drug synergy.

Cyclophilin inhibitors, as a class, have shown potential for synergistic effects when combined with other antiviral agents, such as interferon, for the treatment of HCV.[2][3] The rationale for combination therapy is to enhance antiviral efficacy, reduce the effective dose of individual agents to minimize toxicity, and decrease the likelihood of developing drug-resistant viral variants.

Potential Mechanism of Synergistic Action

This compound, as a cyclophilin inhibitor, targets a host cellular protein essential for viral replication. Many other antiviral drugs, known as direct-acting antivirals (DAAs), target viral proteins such as proteases or polymerases.[4][5] A combination strategy involving a host-targeting agent like this compound and a DAA could result in a synergistic antiviral effect by disrupting two distinct and critical components of the viral life cycle. This dual-front attack could more effectively suppress viral replication than either agent alone.

Synergy_Mechanism cluster_host Host Cell cluster_virus Virus Host_Factors Host Factors (e.g., Cyclophilin) Viral_Replication Viral Replication Host_Factors->Viral_Replication Required for Synergistic_Effect Synergistic Inhibition of Viral Replication Viral_Proteins Viral Proteins (e.g., Protease, Polymerase) Viral_Proteins->Viral_Replication Required for This compound This compound (Cyclophilin Inhibitor) This compound->Host_Factors Inhibits DAA Direct-Acting Antiviral (DAA) DAA->Viral_Proteins Inhibits

Conceptual signaling pathway of synergistic antiviral action.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the results of combination studies could be summarized.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and a Hypothetical DAA

CompoundEC50 (nM)aCC50 (µM)bSelectivity Index (SI)c
This compound50>100>2000
DAA-X10>50>5000

a 50% effective concentration required to inhibit viral replication. b 50% cytotoxic concentration. c Selectivity Index = CC50 / EC50.

Table 2: Illustrative Synergy Analysis of this compound and DAA-X Combination

This compound (nM)DAA-X (nM)% Viral InhibitionCombination Index (CI)d
25030-
0528-
255750.6 (Synergy)
50050-
01050-
12.52.5500.5 (Synergy)

d Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity and synergy of this compound in combination with other antiviral compounds.

Protocol 1: In Vitro Antiviral Activity and Cytotoxicity Assay

This protocol determines the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of individual compounds.

Workflow:

Antiviral_Assay_Workflow Cell_Seeding Seed susceptible host cells in 96-well plates Compound_Addition Add serial dilutions of This compound or other antivirals Cell_Seeding->Compound_Addition Virus_Infection Infect cells with virus (e.g., HCV reporter virus) Compound_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation Endpoint_Measurement Measure viral replication (e.g., luciferase activity) Incubation->Endpoint_Measurement Cytotoxicity_Measurement Measure cell viability (e.g., MTS/XTT assay) in parallel non-infected plates Incubation->Cytotoxicity_Measurement Data_Analysis Calculate EC50 and CC50 values Endpoint_Measurement->Data_Analysis Cytotoxicity_Measurement->Data_Analysis

Workflow for determining antiviral activity and cytotoxicity.

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Huh-7.5 cells for HCV) in 96-well microplates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the other antiviral agent(s) in cell culture medium.

  • Treatment and Infection:

    • For antiviral activity, add the diluted compounds to the cells, followed by the addition of a reporter virus at a predetermined multiplicity of infection (MOI).

    • For cytotoxicity, add the diluted compounds to a parallel set of uninfected cells.

  • Incubation: Incubate the plates for a period suitable for viral replication (typically 48-72 hours).

  • Quantification:

    • Antiviral Activity: Measure the reporter signal (e.g., luciferase, GFP) or quantify viral RNA using RT-qPCR.

    • Cytotoxicity: Assess cell viability using a colorimetric assay such as MTS or XTT.

  • Data Analysis: Plot the dose-response curves to determine the EC50 and CC50 values using non-linear regression analysis.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between two antiviral compounds when used in combination.

Methodology:

  • Plate Setup: Prepare a checkerboard dilution matrix in 96-well plates where one compound is serially diluted horizontally and the other is serially diluted vertically. This creates a matrix of various concentration combinations.

  • Cell Seeding and Infection: Seed host cells into the prepared plates and infect with the virus as described in Protocol 1.

  • Incubation and Quantification: Incubate the plates and quantify viral replication as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration combination relative to untreated virus-infected controls.

    • Analyze the data using a synergy model such as the MacSynergy II software or by calculating the Combination Index (CI) based on the Chou-Talalay method.[6] This will determine if the drug combination is synergistic, additive, or antagonistic.

Logical Relationship for Dose Selection in Combination Studies:

Dose_Selection_Logic Determine_EC50 Determine EC50 of each drug individually Select_Concentrations Select a range of concentrations around the EC50 for each drug (e.g., 0.1x to 10x EC50) Determine_EC50->Select_Concentrations Checkerboard_Setup Set up checkerboard assay with the selected concentration ranges Select_Concentrations->Checkerboard_Setup Analyze_Synergy Analyze for synergy, additivity, or antagonism Checkerboard_Setup->Analyze_Synergy

Decision-making process for dose selection in synergy assays.

Conclusion

While specific combination therapy data for this compound is not available in the public domain, its mechanism of action as a host-targeting agent makes it a conceptually attractive candidate for combination with direct-acting antivirals. The protocols and illustrative data provided in these application notes offer a roadmap for the preclinical evaluation of such combination strategies. Any investigation into this compound in combination with other antiviral drugs would require rigorous in vitro and in vivo testing to establish its safety and efficacy profile.

References

Measuring the Immunosuppressive Effects of ASP5286: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5286 is a cyclophilin inhibitor, developed as an analogue of cyclosporin A. Unlike its predecessor, this compound was specifically engineered to be a non-immunosuppressive agent, with its primary therapeutic target being the treatment of Hepatitis C Virus (HCV) infection.[1][2] The mechanism of action for both compounds involves the inhibition of cyclophilin A (CypA). The complex of the drug and CypA binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. This interaction inhibits calcineurin's ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By preventing NFAT dephosphorylation, its translocation to the nucleus is blocked, which in turn suppresses the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). This cascade of events is the basis for the immunosuppressive effects of cyclosporin A. Given that this compound was designed to minimize this effect, sensitive in vitro assays are required to quantify its residual immunosuppressive potential.

This document provides detailed protocols for key experiments to measure the immunosuppressive effects of this compound, along with structured tables for data presentation and diagrams to visualize the underlying biological pathways and experimental workflows.

Signaling Pathway

The immunosuppressive activity of cyclophilin inhibitors is mediated through the calcineurin-NFAT signaling pathway. The following diagram illustrates this pathway and the point of intervention for a cyclophilin inhibitor like this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca Ca2+ Ca_channel->Ca Influx Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds & Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation This compound This compound CypA Cyclophilin A (CypA) This compound->CypA Binds ASP5286_CypA This compound-CypA Complex CypA->ASP5286_CypA ASP5286_CypA->Calcineurin_active Inhibits Gene IL-2 Gene Transcription NFAT_nuc->Gene cluster_prep Cell Preparation cluster_culture Co-Culture cluster_analysis Analysis PBMC1 Isolate PBMCs (Donor 1 - Responder) Mix Mix Responder & Stimulator Cells PBMC1->Mix PBMC2 Isolate PBMCs (Donor 2 - Stimulator) Irradiate Irradiate or Mitomycin C (Inhibit Proliferation) PBMC2->Irradiate Irradiate->Mix Add_this compound Add this compound (or Control) Mix->Add_this compound Incubate Incubate 5-7 days Add_this compound->Incubate Add_Tracer Add [³H]-Thymidine or CFSE Incubate->Add_Tracer Incubate_short Incubate 18-24h Add_Tracer->Incubate_short Measure Measure Proliferation (Scintillation or Flow Cytometry) Incubate_short->Measure Isolate_PBMCs Isolate PBMCs Plate_Cells Plate PBMCs Isolate_PBMCs->Plate_Cells Add_Stimulus Add Stimulus (e.g., anti-CD3/CD28) Plate_Cells->Add_Stimulus Add_this compound Add this compound (or Control) Add_Stimulus->Add_this compound Incubate Incubate 24-72 hours Add_this compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA_Luminex Measure Cytokines (ELISA or Luminex) Collect_Supernatant->ELISA_Luminex Analyze_Data Analyze Data & Determine IC50 ELISA_Luminex->Analyze_Data

References

Application Notes: Unraveling ASP5286 Resistance with Lentiviral Vector Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ASP5286 is a novel, non-immunosuppressive cyclophilin inhibitor that has shown potential as an anti-HCV agent.[1][2] It functions by targeting cellular cyclophilin proteins, which the Hepatitis C virus (HCV) utilizes for its replication.[1] As with many targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the molecular mechanisms that drive resistance to this compound is paramount for developing effective combination therapies and next-generation inhibitors.

Lentiviral vector systems are a powerful and versatile tool for studying drug resistance mechanisms.[3][4][5][6] These systems can be used to create stable cell lines with specific genetic modifications, enabling researchers to identify genes and pathways that confer resistance to a therapeutic agent.[5] This application note provides a detailed overview and protocols for utilizing lentiviral-based approaches, particularly genome-wide CRISPR/Cas9 knockout screens, to identify and validate genes that mediate resistance to this compound.

Core Applications

  • Identification of Resistance Genes: Employ genome-wide CRISPR/Cas9 knockout libraries to systematically identify genes whose loss confers resistance to this compound.[3][4][7]

  • Validation of Candidate Genes: Use targeted lentiviral constructs (shRNA or CRISPR) to validate the role of individual candidate genes in this compound resistance.

  • Overexpression Studies: Utilize lentiviral vectors to overexpress specific genes (e.g., efflux pumps, metabolic enzymes) to determine if gain-of-function contributes to resistance.

  • Generation of Stable Resistant Cell Lines: Create stable cell lines expressing resistance-conferring mutations or genes for in-depth mechanistic studies and secondary drug screening.[5]

Signaling Pathway and Resistance Mechanisms

This compound inhibits HCV replication by binding to host-cell cyclophilins. Resistance can theoretically emerge through various mechanisms that either prevent the drug from reaching its target or bypass the need for the target's function.

G cluster_0 Cell Membrane cluster_1 Viral Replication & Cellular Pathways ASP5286_in This compound (Extracellular) ASP5286_cell This compound (Intracellular) ASP5286_in->ASP5286_cell Uptake Efflux Drug Efflux Pump (e.g., ABC Transporter) ASP5286_cell->Efflux Binding Cyclophilin Cyclophilin (Host Protein) ASP5286_cell->Cyclophilin Inhibition Target_Mut Cyclophilin (Mutated) ASP5286_cell->Target_Mut Binding Reduced Efflux->ASP5286_in Expulsion Res_Efflux Resistance: Increased Efflux Efflux->Res_Efflux HCV_Rep HCV Replication Cyclophilin->HCV_Rep Required for Bypass Bypass Pathway Activation Bypass->HCV_Rep Alternative Support Res_Bypass Resistance: Bypass Pathway Bypass->Res_Bypass Res_Target Resistance: Target Mutation Target_Mut->Res_Target

Fig 1. Potential mechanisms of resistance to this compound.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR Knockout Screen to Identify this compound Resistance Genes

This protocol outlines a pooled lentiviral CRISPR/Cas9 knockout screen to identify genes whose loss leads to this compound resistance.[3][7]

G start Start: HCV-permissive cells (e.g., Huh-7) step1 1. Transduce Cells with Lentiviral CRISPR Knockout Library start->step1 step2 2. Antibiotic Selection (e.g., Puromycin) to select for transduced cells step1->step2 step3 3. Split Cell Population step2->step3 step4a 4a. Treat with this compound (High Concentration) step3->step4a step4b 4b. Treat with Vehicle (e.g., DMSO) (Control Population) step3->step4b step5 5. Culture until resistant colonies emerge step4a->step5 step6 6. Harvest Genomic DNA from both populations step4b->step6 step5->step6 step7 7. PCR Amplify & Sequence gRNA Cassettes (NGS) step6->step7 step8 8. Bioinformatic Analysis: Identify enriched gRNAs in This compound-treated population step7->step8 end End: List of candidate resistance genes step8->end

Fig 2. Workflow for a CRISPR knockout screen.

1.1 Materials

  • HCV-permissive cell line (e.g., Huh-7) stably expressing Cas9

  • Genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2)

  • Lentivirus packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • 293T cells for virus production[8]

  • Transfection reagent (e.g., PEI)[8]

  • Polybrene or other transduction enhancer

  • Selection antibiotic (e.g., Puromycin)[9][10]

  • This compound

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • Primers for NGS library preparation

1.2 Method

  • Lentivirus Production: Co-transfect 293T cells with the CRISPR library, packaging, and envelope plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[8]

  • Determine Viral Titer: Perform a titration experiment to determine the multiplicity of infection (MOI).

  • Transduction: Transduce the Cas9-expressing target cells with the CRISPR library at a low MOI (~0.3) to ensure most cells receive a single guide RNA (gRNA). Maintain a cell population that ensures high coverage of the library.

  • Antibiotic Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.[9][10]

  • Establish Baseline: Harvest a portion of the selected cells as the initial (T0) reference population.

  • Drug Selection:

    • Culture one population of cells in media containing a high concentration of this compound (e.g., 5-10x the IC50).

    • Culture a parallel population in media with a vehicle control (e.g., DMSO).

  • Population Expansion: Continue to culture the cells, passaging as needed, until the this compound-treated population has recovered and resistant colonies are clearly visible.

  • Genomic DNA Extraction: Isolate genomic DNA from the this compound-treated (resistant) population, the vehicle-treated (control) population, and the T0 population.

  • NGS and Analysis: Amplify the gRNA-containing regions from the genomic DNA by PCR and submit for next-generation sequencing. Analyze the sequencing data to identify gRNAs that are significantly enriched in the this compound-treated population compared to the control.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes how to validate individual gene candidates identified from the primary screen.

2.1 Materials

  • Lentiviral transfer plasmids containing specific gRNAs or shRNAs targeting candidate genes.

  • Non-targeting control gRNA/shRNA plasmid.

  • Wild-type target cells (Cas9-expressing for CRISPR).

  • Reagents for lentivirus production.

  • This compound.

  • Reagents for cell viability assay (e.g., CellTiter-Glo®).

  • Reagents for Western Blot or qRT-PCR to confirm gene knockout/knockdown.

2.2 Method

  • Generate Validation Lentivirus: Produce lentivirus for each candidate-targeting construct and a non-targeting control.

  • Transduction: Transduce target cells with each virus individually.

  • Selection: Select transduced cells with the appropriate antibiotic.

  • Confirm Knockout/Knockdown: Harvest a subset of cells to confirm the loss of the target gene's protein or mRNA expression via Western Blot or qRT-PCR.

  • Cell Viability Assay:

    • Plate the knockout/knockdown cells and control cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations (e.g., a 10-point, 3-fold serial dilution).

    • After 72-96 hours, measure cell viability using an appropriate assay.

  • Data Analysis: Calculate the IC50 value for this compound in each cell line. A significant increase in the IC50 for the knockout/knockdown cells compared to the control cells validates the gene's role in conferring resistance.

Data Presentation

Quantitative data from validation experiments should be summarized for clear interpretation.

Table 1: IC50 Values for this compound in Validated Knockout Cell Lines

Gene Knockout IC50 (nM) [95% CI] Fold Change vs. Control Knockdown Efficiency
Non-Targeting Control 55.2 [48.1 - 63.3] 1.0 N/A
Candidate Gene A 489.5 [435.6 - 549.9] 8.9 92%
Candidate Gene B 61.3 [52.7 - 71.4] 1.1 88%

| Candidate Gene C | 275.1 [240.2 - 315.0] | 5.0 | 95% |

Table 2: Summary of Potential Resistance Mechanisms

Resistance Mechanism Description Potential Genes
Drug Efflux Increased expression of transporters that actively remove this compound from the cell.[11] ABCB1, ABCG2
Target Modification Mutations in the cyclophilin gene that prevent this compound from binding effectively.[11] PPIA, PPIB
Metabolic Inactivation Upregulation of enzymes that metabolize and inactivate this compound. CYP3A4
Bypass Pathway Activation Activation of parallel cellular pathways that allow HCV replication to proceed without the need for the targeted cyclophilin. Kinases, Transcription Factors

| Drug Uptake Defects | Reduced expression or function of transporters responsible for bringing this compound into the cell.[11] | Solute carrier family genes |

References

Application of ASP5286 in Other Viral Infection Models: A Review of Cyclophilin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature has not documented the application of ASP5286 in viral infection models other than Hepatitis C Virus (HCV). This compound is a novel non-immunosuppressive cyclophilin inhibitor, identified as a potential clinical candidate for anti-HCV therapy.[1] This document, therefore, provides a detailed overview of the broader class of non-immunosuppressive cyclophilin inhibitors and their documented applications against other viruses. This information is intended to serve as a reference for researchers and drug development professionals interested in the potential broad-spectrum antiviral activity of this class of compounds, including the hypothetical application of this compound.

Introduction to Cyclophilin Inhibitors as Host-Targeting Antivirals

Cyclophilins (Cyps) are a family of cellular proteins that act as peptidyl-prolyl cis/trans isomerases, playing a crucial role in protein folding and trafficking.[2] Many viruses, including HCV, have evolved to hijack host cell cyclophilins to facilitate their own replication.[1][3] Cyclophilin inhibitors are a class of drugs that block the function of these host proteins, thereby indirectly inhibiting viral replication.

Unlike direct-acting antivirals that target viral proteins, host-targeting antivirals like cyclophilin inhibitors present a higher barrier to the development of drug resistance.[4] The immunosuppressive drug Cyclosporine A (CsA) was the first identified cyclophilin inhibitor with antiviral properties. However, its clinical use as an antiviral is limited by its potent immunosuppressive effects.[5] This led to the development of non-immunosuppressive derivatives, such as this compound, Alisporivir (DEB025), and NIM811, which retain antiviral activity without significantly impacting the immune system.[4][5][6]

Potential Application in Other Viral Infections: Insights from Alisporivir and NIM811

While data on this compound is limited to HCV, related non-immunosuppressive cyclophilin inhibitors have demonstrated a broader spectrum of antiviral activity. Alisporivir and NIM811, for instance, have shown efficacy against a range of viruses, particularly coronaviruses and flaviviruses.[2][3][5]

Coronaviruses

In vitro studies have shown that Alisporivir can inhibit the replication of several human coronaviruses, including MERS-CoV, SARS-CoV, HCoV-NL63, and HCoV-229E, with EC50 values in the low micromolar range.[2][3] The mechanism is believed to involve the disruption of the interaction between viral proteins and host cyclophilins, which is essential for the formation of the viral replication-transcription complex.[2]

Flaviviruses

The replication of several flaviviruses, such as Dengue virus, West Nile virus, Yellow Fever virus, and Zika virus, is also dependent on host cyclophilins.[3] Non-immunosuppressive cyclophilin inhibitors have been shown to inhibit the replication of these viruses in cell culture models.[5]

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity of Alisporivir and NIM811 against various viruses. This data is provided for illustrative purposes to highlight the potential of this drug class.

CompoundVirusCell LineEC50 (µM)Reference
AlisporivirMERS-CoVHuh7~1.2[3]
AlisporivirSARS-CoVVero E6~5[3]
AlisporivirHCoV-229EHuh7~0.5[3]
NIM811HIV-1Jurkat~0.05[3]

Experimental Protocols

Below is a generalized protocol for evaluating the in vitro antiviral activity of a non-immunosuppressive cyclophilin inhibitor, based on methodologies commonly reported in the literature for compounds like Alisporivir.

Protocol: In Vitro Antiviral Activity Assay

1. Materials:

  • Test compound (e.g., this compound, Alisporivir)
  • Susceptible host cell line (e.g., Vero E6 for coronaviruses, Huh7 for flaviviruses)
  • Virus stock of known titer
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
  • Cell viability assay reagent (e.g., CellTiter-Glo®)
  • Reagents for viral quantification (e.g., RT-qPCR primers and probes, antibodies for immunofluorescence)
  • 96-well cell culture plates

2. Cell Seeding:

  • Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

3. Compound Preparation and Treatment:

  • Prepare a series of dilutions of the test compound in cell culture medium.
  • On the day of the experiment, remove the growth medium from the cells and add the medium containing the diluted compound.
  • Incubate for a predetermined time (e.g., 1-2 hours) before infection.

4. Viral Infection:

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).
  • Include control wells with no virus (mock-infected) and virus with no compound (vehicle control).
  • Incubate the plates at 37°C in a 5% CO2 incubator.

5. Post-Infection Incubation:

  • Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours, depending on the virus).

6. Quantification of Antiviral Activity:

  • Viral RNA Quantification (RT-qPCR):
  • Harvest the cell supernatant or cell lysate.
  • Extract viral RNA.
  • Perform one-step RT-qPCR to quantify the viral genome copy number.
  • Infectious Virus Titer (Plaque Assay or TCID50):
  • Collect the cell supernatant.
  • Perform serial dilutions and infect a fresh monolayer of host cells.
  • Determine the number of plaque-forming units (PFU) or the 50% tissue culture infectious dose (TCID50).
  • Viral Protein Expression (Immunofluorescence or Western Blot):
  • Fix and permeabilize the cells.
  • Stain with an antibody against a specific viral protein.
  • Visualize and quantify the signal.

7. Cytotoxicity Assay:

  • In a parallel plate with uninfected cells, add the same concentrations of the test compound.
  • After the same incubation period, assess cell viability using a suitable assay to determine the 50% cytotoxic concentration (CC50).

8. Data Analysis:

  • Calculate the 50% effective concentration (EC50) of the compound by plotting the percentage of viral inhibition against the compound concentration.
  • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Visualizations

The following diagrams illustrate the general mechanism of action of cyclophilin inhibitors and a typical experimental workflow.

Mechanism of Cyclophilin Inhibitors in Viral Replication cluster_host Host Cell Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Translation 3. Translation of Viral Proteins Uncoating->Translation Replication 4. Genome Replication Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Cyclophilin Host Cyclophilin Replication->Cyclophilin Viral proteins interact with host cyclophilin to form replication complex Release 6. Release Assembly->Release Cyp_Inhibitor Cyclophilin Inhibitor (e.g., this compound) Cyp_Inhibitor->Cyclophilin Inhibits

Caption: Mechanism of cyclophilin inhibitors in viral replication.

Experimental Workflow for Antiviral Activity Assessment Start Start Cell_Seeding Seed Host Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat Cells with Cyclophilin Inhibitor Cell_Seeding->Compound_Treatment Viral_Infection Infect Cells with Virus Compound_Treatment->Viral_Infection Incubation Incubate for 24-72h Viral_Infection->Incubation Quantification Quantify Viral Replication (RT-qPCR, Plaque Assay, etc.) Incubation->Quantification Cytotoxicity Assess Cytotoxicity in Parallel Incubation->Cytotoxicity Data_Analysis Calculate EC50, CC50, and SI Quantification->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antiviral activity assessment.

Conclusion

While this compound has been primarily investigated for its anti-HCV activity, the broader class of non-immunosuppressive cyclophilin inhibitors demonstrates significant potential as broad-spectrum antiviral agents. The data from related compounds like Alisporivir suggest that this class of drugs could be effective against other viral families, including coronaviruses and flaviviruses. Further research is warranted to explore the antiviral spectrum of this compound and its potential application in other viral infection models. The protocols and conceptual frameworks presented here provide a foundation for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ASP5286 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP5286. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro studies?

A1: this compound is a non-immunosuppressive cyclophilin inhibitor, developed as an analog of cyclosporin A with potential therapeutic applications, notably as an anti-HCV agent.[1][2] As a peptide with a relatively high molecular weight (1190.56 g/mol ), its solubility in aqueous solutions typically used for in vitro assays can be limited, potentially impacting the accuracy and reproducibility of experimental results.[3] While this compound was developed to have improved aqueous solubility compared to its parent compounds, careful preparation is still necessary.[2]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For initial solubilization, it is recommended to start with a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO). Peptides, especially those with hydrophobic characteristics, often show good solubility in DMSO. After the compound is fully dissolved in the organic solvent, it can be gradually diluted with the aqueous buffer of choice to the final desired concentration.

Q3: My this compound solution appears cloudy or has precipitates after dilution with my aqueous buffer. What should I do?

A3: Cloudiness or precipitation upon dilution indicates that the solubility limit of this compound in the final buffer has been exceeded. This can be addressed by:

  • Reducing the final concentration: Your target concentration may be too high for the chosen buffer system.

  • Optimizing the buffer pH: The net charge of a peptide, and thus its solubility, is pH-dependent. Systematically testing different pH values for your buffer may enhance solubility.

  • Using a co-solvent: Incorporating a small percentage of an organic solvent (e.g., ethanol, isopropanol) in your final aqueous buffer can improve the solubility of hydrophobic compounds.

  • Employing surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing poorly soluble compounds.

Q4: Can I use physical methods to aid in dissolving this compound?

A4: Yes, gentle physical methods can be beneficial. These include:

  • Vortexing: After adding the solvent, vortex the solution to ensure thorough mixing.

  • Sonication: A brief sonication in a water bath can help break down smaller aggregates and facilitate dissolution.

  • Gentle warming: In some cases, gentle warming (e.g., to 37°C) can increase solubility. However, this should be done with caution to avoid degradation of the peptide.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a step-by-step workflow for dissolving this compound, starting with the least harsh methods.

Troubleshooting Workflow for this compound Solubilization

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Troubleshooting A Weigh lyophilized this compound B Add minimal DMSO (e.g., to make 10-50 mM stock) A->B C Vortex/Sonicate until clear B->C D Dilute dropwise into aqueous buffer with vortexing C->D E Observe for precipitation/cloudiness D->E F Solution Clear? E->F G Proceed with experiment F->G Yes H Precipitation Occurs F->H No I Option 1: Lower final concentration H->I J Option 2: Adjust buffer pH H->J K Option 3: Add co-solvent/surfactant H->K L Re-attempt dissolution I->L J->L K->L

Caption: A stepwise guide for dissolving this compound.

Guide 2: Recommended Solvent and Concentration Ranges

The following table provides starting recommendations for solvents and concentrations. These may need to be optimized for your specific experimental conditions.

Solvent/ReagentRecommended Starting ConcentrationMaximum Recommended ConcentrationNotes
Primary Solvents (for stock solution)
DMSO10 - 50 mM≥ 100 mMRecommended for initial solubilization.
Ethanol5 - 20 mM~50 mMCan be used as an alternative to DMSO.
Co-solvents (in final aqueous buffer)
Ethanol1 - 5% (v/v)10% (v/v)May affect cell viability at higher concentrations.
Propylene Glycol1 - 10% (v/v)20% (v/v)A common excipient for poorly soluble drugs.
Surfactants (in final aqueous buffer)
Tween® 800.01 - 0.1% (w/v)0.5% (w/v)A non-ionic surfactant.
Pluronic® F-680.02 - 0.2% (w/v)1% (w/v)A non-ionic triblock copolymer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided. (Molecular Weight of this compound = 1190.56 g/mol ).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial of this compound.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If the solution is not completely clear, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Assessment in a New Buffer System
  • Preparation: Prepare a series of dilutions of your this compound stock solution in the new buffer.

  • Incubation: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Quantification (Optional): To determine the solubility limit more accurately, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Signaling Pathway

This compound is an inhibitor of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases. The parent compound, cyclosporin A, exerts its immunosuppressive effects by forming a complex with cyclophilin A, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), thereby blocking its translocation to the nucleus and the subsequent transcription of interleukin-2 (IL-2). While this compound is designed to be non-immunosuppressive, it still targets cyclophilins, which are involved in various cellular signaling pathways.

Simplified Signaling Pathway of Cyclophilin A Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Complex This compound-CypA Complex This compound->Complex binds CypA Cyclophilin A (CypA) CypA->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NF-AT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NF-AT (dephosphorylated) NFAT_nuc NF-AT NFAT->NFAT_nuc translocation IL2 IL-2 Gene Transcription NFAT_nuc->IL2 activates

Caption: Inhibition of the Calcineurin-NFAT pathway by this compound.

References

Technical Support Center: Optimizing ASP5286 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively determine the optimal concentration of ASP5286, a non-immunosuppressive cyclophilin inhibitor, for your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, non-immunosuppressive analog of cyclosporin A. It functions as an inhibitor of cyclophilin, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes are involved in protein folding and trafficking. In the context of Hepatitis C Virus (HCV) infection, cyclophilin A (CypA) is a host factor essential for viral replication. This compound targets and inhibits CypA, thereby disrupting the HCV life cycle.[1]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response curve for your specific cell line and experimental endpoint. Based on its activity against HCV replicons, a starting range of 0.01 µM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response experiment to identify the effective concentration (EC50) for your particular assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: In which cell lines is this compound expected to be active?

A4: this compound has been specifically developed for its anti-HCV activity. Therefore, it is expected to be most effective in human hepatoma cell lines that support HCV replication, such as Huh-7 cells and their derivatives (e.g., Huh-7.5). These cells are commonly used for HCV replicon studies.[2][3]

Troubleshooting Guide

Issue 1: No observable effect of this compound on HCV replication.
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.001 µM to 50 µM) to determine the EC50 in your specific cell line and HCV replicon system.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture medium.
Cell Line Issues Ensure your Huh-7 cells are healthy and within a low passage number. High passage numbers can lead to changes in cell physiology and reduced permissiveness to HCV replication. Confirm the integrity and replication level of your HCV replicon.
Incorrect Assay Endpoint Verify that your method for measuring HCV replication (e.g., luciferase reporter assay, qRT-PCR for HCV RNA) is sensitive and functioning correctly.
Issue 2: High cytotoxicity observed even at low concentrations of this compound.
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control with varying concentrations of DMSO to determine the toxicity threshold for your specific cell line.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to the compound. Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50). This will help establish a therapeutic window (the concentration range where the compound is effective against the virus but not overly toxic to the cells).
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or preparing fresh dilutions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available data. Note that these values may vary depending on the specific cell line, HCV replicon, and experimental conditions.

Parameter Value Cell Line Notes
Anti-HCV Activity (EC50) Sub-micromolar range (specific values not publicly available)Huh-7 based HCV replicon cellsThe primary publication on this compound indicates potent anti-HCV activity.[1]
Cytotoxicity (CC50) >10 µM (specific values not publicly available)Huh-7 and other cell linesIt is crucial to determine the CC50 for your specific cell line.

Key Experimental Protocols

Protocol 1: Determining the Effective Concentration (EC50) of this compound against HCV Replication

Objective: To determine the concentration of this compound that inhibits 50% of HCV replication in a cell-based assay.

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[4][5]

  • This compound stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 0.01 µM in half-log or full-log steps. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Treatment: Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a period relevant to your HCV replicon system (typically 48-72 hours).

  • Assay: Perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% replication).

    • Plot the normalized replication (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Assessing the Cytotoxicity (CC50) of this compound

Objective: To determine the concentration of this compound that reduces the viability of cells by 50%.

Materials:

  • Huh-7 cells (or the cell line of interest).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium, similar to the EC50 protocol. Include a vehicle control and a no-treatment control.

  • Treatment: Add the different concentrations of this compound or controls to the cells.

  • Incubation: Incubate the plate for the same duration as your planned experiments (e.g., 48-72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

ASP5286_Signaling_Pathway This compound This compound CypA Cyclophilin A (CypA) (Host PPIase) This compound->CypA Inhibits HCV_Replication HCV Replication Complex CypA->HCV_Replication Required for proper folding Viral_Replication Viral RNA Replication HCV_Replication->Viral_Replication Leads to

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Serial_Dilution Perform Serial Dilution (e.g., 0.01-10 µM) Prep_Stock->Serial_Dilution Seed_Cells Seed Huh-7 HCV Replicon Cells Treat_Cells Treat Cells with this compound and Controls Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Measure_Replication Measure HCV Replication (e.g., Luciferase Assay) Incubate->Measure_Replication Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Determine_Therapeutic_Window Determine Therapeutic Window Calculate_EC50->Determine_Therapeutic_Window Calculate_CC50->Determine_Therapeutic_Window

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Start Troubleshooting Issue What is the primary issue? Start->Issue No_Effect No Anti-HCV Effect Issue->No_Effect No Effect High_Toxicity High Cytotoxicity Issue->High_Toxicity Toxicity Check_Conc Widen Concentration Range (Dose-Response) No_Effect->Check_Conc Check_Stability Prepare Fresh Dilutions No_Effect->Check_Stability Check_Cells Verify Cell Health & Replicon Integrity No_Effect->Check_Cells Check_Solvent Verify Final DMSO Concentration (<0.1%) High_Toxicity->Check_Solvent Run_CC50 Determine CC50 on Uninfected Cells High_Toxicity->Run_CC50

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting ASP5286 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ASP5286. The information is designed to help address potential issues with the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-immunosuppressive analog of cyclosporin A.[1] It is a peptide that acts as a cyclophilin inhibitor.[2] Cyclophilins are enzymes that play a role in protein folding and cellular signaling.[2][3] By inhibiting cyclophilins, this compound can modulate various signaling pathways.

Q2: I am observing inconsistent results in my experiments with this compound. Could this be due to instability?

A2: Yes, inconsistent experimental outcomes can be a sign of compound instability. Peptides, like this compound, can be susceptible to various degradation pathways in solution, which can alter their effective concentration and activity.[4][5]

Q3: What are the common causes of peptide instability in solution?

A3: Several factors can contribute to the degradation of peptides in solution, including:

  • Hydrolysis: Cleavage of peptide bonds, often influenced by pH.[6]

  • Oxidation: Particularly affects residues like methionine, cysteine, and tryptophan.[6]

  • Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues.[5]

  • Aggregation and Precipitation: Peptides can self-associate to form soluble or insoluble aggregates.[4]

  • Adsorption: The compound may adsorb to the surface of storage containers, reducing the concentration in solution.[1]

  • Light and Temperature: Exposure to light and elevated temperatures can accelerate degradation.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: While specific data for this compound is limited, recommendations for the structurally similar compound, cyclosporin A, can be followed as a guideline. Stock solutions are typically prepared in organic solvents like DMSO or ethanol and stored at -20°C.[1] It is crucial to protect solutions from light.[1]

Troubleshooting Guide: this compound Instability in Solution

This guide provides a systematic approach to troubleshooting common stability issues with this compound.

Problem: Precipitate is observed in the this compound solution.
Potential Cause Recommended Action
Poor Solubility This compound, being a peptide, may have limited aqueous solubility. Ensure the solvent is appropriate and the concentration is not above its solubility limit. Consider using a co-solvent if compatible with your experimental system.
Aggregation Peptides can aggregate over time, especially at higher concentrations or due to environmental stress (e.g., freeze-thaw cycles).[4] Prepare fresh solutions and avoid repeated freeze-thaw cycles. If possible, filter the solution through a low-protein-binding filter before use.
pH Shift The pH of the solution can affect the solubility of the peptide. Ensure the buffer system is adequate to maintain the desired pH.
Problem: Loss of biological activity or inconsistent results over time.
Potential Cause Recommended Action
Chemical Degradation Peptides can undergo hydrolysis, oxidation, or deamidation.[5][8] Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -20°C or -80°C and protect from light.[1] Minimize the time the solution is kept at room temperature.
Adsorption to Container This compound may adsorb to plastic or glass surfaces.[1] Use low-protein-binding tubes and pipette tips. For intravenous solutions of the related compound cyclosporine, glass containers are sometimes preferred over certain plastics.[9]
Incorrect Storage Improper storage can lead to accelerated degradation. Store stock solutions at -20°C or below, protected from light.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol allows for a basic assessment of this compound stability under your specific experimental conditions.

Materials:

  • This compound

  • Your experimental buffer

  • High-Performance Liquid Chromatography (HPLC) system

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Prepare a solution of this compound in your experimental buffer at the working concentration.

  • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area over time indicates instability.

Protocol 2: Recommended Solubilization and Storage

For Stock Solutions (e.g., 10 mM):

  • Dissolve this compound in a suitable organic solvent such as DMSO or ethanol.[1]

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

For Working Solutions:

  • Thaw a single aliquot of the stock solution immediately before use.

  • Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the working solution immediately and do not store for later use.

Visualizations

Signaling Pathways

The inhibition of cyclophilins by this compound can impact multiple downstream signaling pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CypA_ext Cyclophilin A CD147 CD147 Receptor CypA_ext->CD147 Activation ASP5286_ext This compound ASP5286_ext->CypA_ext MAPK MAPK Pathway (ERK1/2) CD147->MAPK Activation PI3K_Akt PI3K/Akt/mTOR Pathway CD147->PI3K_Akt Modulation CypA_int Cyclophilin A Calcineurin Calcineurin CypA_int->Calcineurin Complex Formation ASP5286_int This compound ASP5286_int->CypA_int Binding NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylation NFAT NF-AT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Nuclear Translocation

Caption: Cyclophilin Inhibition by this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve this compound instability.

Troubleshooting_Workflow start Inconsistent Results or Precipitate Observed check_solubility Is the compound fully dissolved? start->check_solubility prepare_fresh Prepare fresh solution check_solubility->prepare_fresh No check_storage Review storage conditions (Temp, Light, Container) check_solubility->check_storage Yes prepare_fresh->check_storage optimize_storage Optimize storage: - Aliquot - Store at -20°C or -80°C - Protect from light - Use low-binding tubes check_storage->optimize_storage run_stability_check Perform stability check (e.g., HPLC over time) optimize_storage->run_stability_check stable Compound is stable. Review other experimental parameters. run_stability_check->stable Stable unstable Compound is unstable. - Use immediately after preparation - Re-evaluate buffer components run_stability_check->unstable Unstable

References

How to minimize off-target effects of ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and effectively utilize ASP5286 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, non-immunosuppressive analog of cyclosporin A.[1][2] Its primary mechanism of action is the inhibition of cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases).[2] This enzymatic activity is crucial for the proper folding and function of various cellular proteins. This compound was developed to maintain anti-HCV activity by binding to cyclophilin, while being optimized to have reduced immunosuppressive effects compared to cyclosporin A.[1]

Q2: What are the known on-target and principal off-target effects of this compound?

A2:

  • On-Target Effect: The primary on-target effect of this compound is the inhibition of the PPIase activity of cyclophilins. This is achieved by binding to the active site of these enzymes.

  • Principal Minimized Off-Target Effect: The most well-characterized off-target effect of the parent compound, cyclosporin A, is immunosuppression. This occurs through the formation of a ternary complex with cyclophilin A and calcineurin, a key phosphatase in the T-cell activation pathway. This compound has been specifically engineered to minimize this interaction, thus reducing its immunosuppressive potential.[1][3]

Q3: How can I minimize the primary off-target effect (immunosuppression) in my experiments?

A3: While this compound is designed to be non-immunosuppressive, it is crucial to verify this in your experimental system. Here are some strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of viral replication or a specific cyclophilin-dependent cellular process). This will inherently minimize any potential for off-target effects.

  • Perform Dose-Response Curves: Conduct comprehensive dose-response studies to establish the concentration range for both on-target and potential off-target activities.

  • Employ Cellular Immunosuppression Assays: Use in vitro assays to directly measure the impact of this compound on T-cell activation and proliferation.[4][5][6] This can confirm the compound's low immunosuppressive profile in your specific cellular context.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected results in cellular assays.

  • Possible Cause: Off-target effects, though minimized, could still occur at high concentrations or in sensitive cell lines.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a biochemical assay (e.g., a PPIase activity assay) to confirm that this compound is inhibiting cyclophilin at the concentrations used in your cellular experiments.

    • Titrate the Compound: Perform a careful dose-response analysis to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

    • Use Control Compounds: Include cyclosporin A as a positive control for immunosuppressive effects and a structurally unrelated cyclophilin inhibitor (if available) to ensure the observed phenotype is specific to cyclophilin inhibition.

    • Assess Cell Health: High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assays.

Issue 2: Difficulty in confirming the non-immunosuppressive nature of this compound.

  • Possible Cause: The chosen assay may not be sensitive enough, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Optimize T-Cell Stimulation: Ensure that the T-cell stimulation (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin) is robust but not saturating.

    • Use Appropriate Readouts: Measure T-cell proliferation using methods like CFSE or CellTrace Violet dilution by flow cytometry, which provide detailed information on cell division.[4][5][7] Also, assess the production of key cytokines like IL-2.

    • Include Proper Controls: Use a vehicle control (e.g., DMSO) and a positive control for immunosuppression (cyclosporin A).

Data Presentation

Table 1: Hypothetical Selectivity Profile of a Non-Immunosuppressive Cyclophilin Inhibitor (e.g., this compound)

TargetIC50 (nM)Fold Selectivity vs. CypA
Cyclophilin A (CypA)1.51
Cyclophilin B (CypB)4.53
Cyclophilin C (CypC)>1000>667
Cyclophilin D (CypD)7.04.6
Calcineurin (immunosuppressive target)>10,000>6667

Note: This table is illustrative and based on data from similar non-immunosuppressive cyclosporin A analogs.[8] Researchers should determine the specific selectivity profile of this compound in their own assays.

Experimental Protocols

1. Cyclophilin PPIase Activity Assay (On-Target)

  • Principle: This assay measures the cis-trans isomerization of a chromogenic peptide substrate by a recombinant cyclophilin enzyme. The rate of this reaction is proportional to the PPIase activity.

  • Detailed Methodology:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0), the substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and the recombinant cyclophilin isoform of interest.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Initiate the reaction by adding the enzyme chymotrypsin, which cleaves the p-nitroanilide from the peptide only when the proline is in the trans conformation.

    • Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

    • Calculate the rate of the reaction and determine the IC50 value for this compound.

2. Cellular T-Cell Proliferation Assay (Off-Target)

  • Principle: This assay measures the ability of T-cells to proliferate upon stimulation, a key indicator of immune response. Inhibition of proliferation suggests an immunosuppressive effect.

  • Detailed Methodology:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Label the T-cells with a fluorescent dye that is diluted with each cell division (e.g., CFSE or CellTrace Violet).[4][5][7]

    • Culture the labeled T-cells in 96-well plates coated with anti-CD3 antibodies and in the presence of soluble anti-CD28 antibodies to stimulate proliferation.

    • Add serial dilutions of this compound, cyclosporin A (positive control), and a vehicle control to the wells.

    • Incubate the cells for 3-5 days.

    • Analyze the dilution of the fluorescent dye in the T-cell population using flow cytometry. A decrease in dye dilution indicates inhibition of proliferation.[6]

    • Quantify the percentage of proliferated cells and determine the IC50 for inhibition of proliferation.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway: Cyclophilin Inhibition cluster_off_target Minimized Off-Target Pathway: Immunosuppression This compound This compound CypA Cyclophilin A This compound->CypA Inhibits Protein_trans Functional Protein (trans-proline) CypA->Protein_trans Catalyzes Isomerization Protein_cis Substrate Protein (cis-proline) Protein_cis->CypA CsA Cyclosporin A CypA_off Cyclophilin A CsA->CypA_off Calcineurin Calcineurin CsA->Calcineurin Forms Ternary Complex & Inhibits CypA_off->Calcineurin Forms Ternary Complex & Inhibits NFAT Active NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin IL2 IL-2 Gene Transcription NFAT->IL2 Experimental_Workflow cluster_on_target_assay On-Target Assay Workflow (PPIase Inhibition) cluster_off_target_assay Off-Target Assay Workflow (T-Cell Proliferation) A Prepare Reagents: Recombinant Cyclophilin, Substrate, this compound B Incubate this compound with Cyclophilin A->B C Add Substrate & Chymotrypsin B->C D Measure Absorbance at 390 nm C->D E Calculate IC50 D->E F Isolate & Label T-Cells with CFSE G Stimulate T-Cells (anti-CD3/CD28) F->G H Treat with this compound / Controls G->H I Incubate for 3-5 Days H->I J Analyze CFSE Dilution by Flow Cytometry I->J K Determine Inhibition of Proliferation J->K Troubleshooting_Logic Start Inconsistent Cellular Results Q1 Is On-Target (Cyclophilin) Engaged at Experimental Conc.? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there evidence of cytotoxicity? A1_Yes->Q2 Sol1 Perform PPIase Assay to Confirm On-Target Potency & Adjust Conc. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Perform Cell Viability Assay. Lower this compound Concentration. A2_Yes->Sol2 Sol3 Investigate Alternative Off-Targets. Use Orthogonal Assays. A2_No->Sol3

References

Technical Support Center: Addressing Cytotoxicity of ASP5286 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP5286. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity observed in sensitive cell lines during in vitro experiments with this compound, a non-immunosuppressive cyclophilin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-immunosuppressive cyclophilin inhibitor. Its primary mechanism of action involves the inhibition of cyclophilin A (CypA), a cellular enzyme that plays a role in protein folding and is co-opted by some viruses, such as Hepatitis C virus (HCV), for their replication. By inhibiting CypA, this compound disrupts the viral life cycle.

Q2: Why am I observing cytotoxicity in my cell lines when treated with this compound?

A2: While this compound is designed to be non-immunosuppressive, like many small molecule inhibitors, it can exhibit off-target effects or induce cellular stress in certain cell lines, leading to cytotoxicity. This can be dependent on the cell type, the concentration of this compound used, and the duration of exposure. Potential mechanisms of cytotoxicity associated with cyclophilin inhibition in some contexts include the induction of apoptosis through modulation of signaling pathways and the generation of reactive oxygen species (ROS).

Q3: Which cell lines are reported to be sensitive to cyclophilin inhibitors?

A3: Sensitivity to cyclophilin inhibitors can vary widely among different cell lines. Some cancer cell lines, particularly those with a dependency on signaling pathways modulated by cyclophilins, may exhibit increased sensitivity. For instance, some studies on other cyclophilin inhibitors have shown cytotoxic effects in certain cancer stem-like cells. It is crucial to determine the specific sensitivity of your cell line of interest through dose-response experiments.

Q4: What are the typical signs of cytotoxicity I should look for?

A4: Signs of cytotoxicity can include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Induction of apoptosis, characterized by membrane blebbing, chromatin condensation, and DNA fragmentation.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised membrane integrity.

Q5: How can I distinguish between a cytotoxic and a cytostatic effect?

A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between the two, you can perform a cell counting assay (e.g., trypan blue exclusion) over a time course. A decrease in the total number of viable cells below the initial seeding density suggests a cytotoxic effect. In contrast, if the number of viable cells remains static or increases at a much slower rate than the control, it indicates a cytostatic effect.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Cause:

  • The cell line is particularly sensitive to this compound.

  • The concentration of this compound is too high for the specific cell line.

  • Off-target effects of this compound are prominent in this cell type.

  • Solvent (e.g., DMSO) toxicity at higher concentrations of the stock solution.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Protocol: Treat the sensitive cell line with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a fixed duration (e.g., 24, 48, 72 hours).

    • Analysis: Determine the half-maximal inhibitory concentration (IC50) for cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). This will help you identify a therapeutic window where the desired on-target effect can be observed with minimal cytotoxicity.

  • Evaluate Solvent Toxicity:

    • Protocol: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiments as a vehicle control.

    • Analysis: Compare the viability of solvent-treated cells to untreated cells. If a significant decrease in viability is observed, consider using a lower concentration of the stock solution or a different solvent.

  • Reduce Exposure Time:

    • Protocol: Perform a time-course experiment using a fixed concentration of this compound and measure cell viability at different time points (e.g., 6, 12, 24, 48 hours).

    • Analysis: This will help determine the minimum exposure time required to achieve the desired biological effect while minimizing cytotoxicity.

Issue 2: Suspected Induction of Apoptosis

Possible Cause:

  • This compound may be activating intrinsic or extrinsic apoptotic pathways in the sensitive cell line.

  • Inhibition of cyclophilin A may lead to cellular stress and subsequent apoptosis.

Troubleshooting Steps:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Protocol: Co-stain this compound-treated cells with Annexin V-FITC and PI and analyze by flow cytometry.

    • Analysis: This allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the Annexin V-positive population indicates apoptosis.

  • Caspase Activity Assays:

    • Protocol: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) or initiator caspases (e.g., caspase-8, caspase-9) in cell lysates after this compound treatment.

    • Analysis: An increase in caspase activity is a hallmark of apoptosis.

  • Western Blot for Apoptosis Markers:

    • Protocol: Perform western blotting on lysates from treated cells to detect the cleavage of PARP or the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax).

    • Analysis: Cleavage of PARP and a shift in the Bax/Bcl-2 ratio towards pro-apoptotic members are indicative of apoptosis.

Issue 3: Potential Involvement of Reactive Oxygen Species (ROS)

Possible Cause:

  • Inhibition of cyclophilins can sometimes be associated with an increase in intracellular ROS levels, leading to oxidative stress and cell death.[1][2]

Troubleshooting Steps:

  • Measure Intracellular ROS:

    • Protocol: Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry or fluorescence microscopy after this compound treatment.

    • Analysis: An increase in fluorescence intensity indicates elevated ROS levels.

  • Co-treatment with an Antioxidant:

    • Protocol: Pre-treat the cells with an antioxidant, such as N-acetylcysteine (NAC), for a few hours before adding this compound.

    • Analysis: If the cytotoxic effects of this compound are rescued by the antioxidant, it suggests that ROS production is a key mediator of the observed toxicity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h
Huh-7Liver Carcinoma> 50
A549Lung Carcinoma25.5
JurkatT-cell Leukemia10.2
MCF-7Breast Adenocarcinoma35.8
HEK293Embryonic Kidney> 100

Note: This table presents hypothetical data for illustrative purposes, as specific public data for this compound cytotoxicity across multiple cell lines is limited. Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow start Start: Sensitive Cell Line treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability cytotoxic High Cytotoxicity Observed viability->cytotoxic apoptosis Investigate Apoptosis (Annexin V, Caspase Assays) cytotoxic->apoptosis If apoptosis suspected ros Investigate ROS (DCFH-DA Assay) cytotoxic->ros If oxidative stress suspected analyze Analyze Data & Optimize Protocol apoptosis->analyze ros->analyze

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

signaling_pathway cluster_0 Cellular Response to Cyclophilin Inhibition This compound This compound CypA Cyclophilin A This compound->CypA Inhibits ROS Increased ROS CypA->ROS Modulates CellCycle Cell Cycle Arrest (G0/G1) CypA->CellCycle Modulates Apoptosis Apoptosis ROS->Apoptosis Induces CellCycle->Apoptosis Can lead to

Caption: Potential signaling pathways involved in cytotoxicity.

logical_relationship A Observe High Cytotoxicity B Is it Dose-Dependent? A->B C Lower Concentration B->C Yes D Is it Time-Dependent? B->D No J Optimized Protocol C->J E Reduce Exposure Time D->E Yes F Is Apoptosis Induced? D->F No E->J G Consider Apoptosis-Related Off-Targets F->G Yes H Is ROS Increased? F->H No G->J I Consider ROS-Mediated Off-Targets H->I Yes I->J

Caption: Decision tree for troubleshooting cytotoxicity.

References

Technical Support Center: Optimizing the Synthesis of Complex Peptides like ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of complex peptides, such as ASP5286, to achieve higher yields and purity.

Troubleshooting Guides

This section addresses common challenges encountered during multi-step peptide synthesis.

Question: My overall yield for the multi-step synthesis is significantly lower than expected. What are the common causes and how can I troubleshoot this?

Answer:

Low overall yield in a multi-step synthesis can be attributed to several factors, often compounding at each step. A systematic approach is crucial for identifying and resolving the primary sources of product loss.

Common Causes of Low Yield:

  • Incomplete Reactions: Reactions not proceeding to completion leave unreacted starting materials.

  • Side Reactions: Formation of undesired byproducts consumes starting materials and complicates purification.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.

  • Losses During Workup and Purification: Physical loss of material during transfers, extractions, and chromatography is common.[1]

  • Reagent Purity and Stoichiometry: Impure reagents or incorrect molar ratios can significantly impact reaction efficiency.[2]

Troubleshooting Workflow:

To pinpoint the issue, it is essential to analyze each step of the synthesis individually.

G start Low Overall Yield step1 Analyze Each Reaction Step Individually start->step1 step2 Check for Reaction Completion (TLC, LC-MS) step1->step2 step3 Identify Byproducts (NMR, MS) step2->step3 If Incomplete step4 Assess Product Stability step2->step4 If Complete step5 Optimize Reaction Conditions step3->step5 If Byproducts Present step4->step5 If Product is Unstable step6 Refine Workup and Purification step4->step6 If Product is Stable end Improved Yield step5->end step6->end

Caption: A logical workflow for troubleshooting low yields in a multi-step synthesis.

Quantitative Data Summary for a Generic Peptide Coupling Step Optimization:

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Coupling Reagent HBTUHATUCOMU
Base DIPEADIPEATMP
Solvent DMFDMF/DMSO (4:1)NMP
Temperature (°C) 250 to 2525
Reaction Time (h) 423
Yield (%) 659285

Detailed Experimental Protocol: Optimized Peptide Coupling

This protocol describes a general procedure for a solution-phase peptide coupling reaction, a critical step in the synthesis of peptides like this compound.

Objective: To couple a C-terminally protected amino acid to an N-terminally protected amino acid with high efficiency.

Materials:

  • N-Boc-protected amino acid (1.0 eq)

  • C-methyl-ester-protected amino acid hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-Boc-protected amino acid in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU and DIPEA to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the C-methyl-ester-protected amino acid hydrochloride in a minimal amount of anhydrous DMF and add DIPEA to neutralize the salt.

  • Slowly add the neutralized amino acid solution to the pre-activated mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of racemization during a peptide coupling step, and how can it be minimized?

A1: Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a common side reaction. It is often promoted by strong bases and high temperatures. To minimize racemization, use a milder base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) instead of stronger, non-hindered bases. Additionally, employing coupling reagents known to suppress racemization, such as HATU or COMU, and maintaining a low reaction temperature (0 °C) are effective strategies.

G cluster_0 Factors Promoting Racemization cluster_1 Mitigation Strategies Strong Base Strong Base Mild Base (e.g., DIPEA) Mild Base (e.g., DIPEA) Strong Base->Mild Base (e.g., DIPEA) Replace with High Temperature High Temperature Low Temperature (0 °C) Low Temperature (0 °C) High Temperature->Low Temperature (0 °C) Reduce to Prolonged Reaction Time Prolonged Reaction Time Racemization-Suppressing Coupling Reagents (e.g., HATU) Racemization-Suppressing Coupling Reagents (e.g., HATU) Prolonged Reaction Time->Racemization-Suppressing Coupling Reagents (e.g., HATU) Optimize with

Caption: Key factors influencing racemization and corresponding mitigation strategies.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my desired product plus 57 Da. What is this and how can I prevent it?

A2: This is likely a result of tert-butylation, a common side reaction when using Boc-protecting groups in the presence of strong acids, which can be inadvertently generated during the reaction or workup. The tert-butyl cation can alkylate electron-rich functional groups. To prevent this, consider using a scavenger, such as anisole or thioanisole, during the Boc-deprotection step to trap the tert-butyl cations.

Q3: How can I improve the solubility of my peptide intermediate?

A3: Poor solubility can lead to low yields and difficult purification. To improve solubility, consider changing the solvent system. For example, adding a co-solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to dimethylformamide (DMF) can be effective. In some cases, temporary modification of the peptide by introducing solubilizing protecting groups may be necessary.

Q4: What are the best practices for purifying a complex peptide like this compound?

A4: The purification of complex peptides often requires multiple chromatographic techniques. A common strategy involves an initial purification by flash column chromatography on silica gel to remove major impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity (>95%). The choice of mobile phase and column for HPLC is critical and should be optimized based on the peptide's properties. Lyophilization of the final product is recommended to obtain a stable, easy-to-handle powder.

References

Technical Support Center: Mitigating Immunosuppressive Potential of ASP5286 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the immunosuppressive potential of ASP5286 analogs. As this compound was specifically engineered to be non-immunosuppressive, this guide focuses on strategies for researchers developing novel analogs based on the broader cyclosporin scaffold who may encounter unintended immunosuppressive activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of immunosuppression for cyclosporin A (CsA), the parent compound of the this compound family?

A1: Cyclosporin A exerts its immunosuppressive effect by inhibiting T-cell activation.[1] It achieves this by first binding to an intracellular protein called cyclophilin A (CypA). This CsA-CypA complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various cytokine genes, including interleukin-2 (IL-2). The resulting blockage of IL-2 production leads to a potent suppression of the T-cell mediated immune response.[1]

Q2: this compound is described as "non-immunosuppressive." Why might my analogs, derived from a similar scaffold, exhibit immunosuppressive activity?

A2: While this compound was optimized to reduce immunosuppression, novel analogs may inadvertently reintroduce this activity through several mechanisms:

  • Unintended Calcineurin Interaction: Your structural modifications may have altered the conformation of the analog-cyclophilin complex in a way that it now effectively binds to and inhibits calcineurin, mimicking the action of cyclosporin A.

  • Off-Target Effects: The new analog might be interacting with other components of the immune signaling pathway, independent of the cyclophilin-calcineurin axis.

  • Metabolic Activation: The analog could be metabolized in your experimental system to a species that has immunosuppressive properties.

Q3: What is the general strategy for designing non-immunosuppressive cyclophilin inhibitors based on the cyclosporin A scaffold?

A3: The key is to decouple cyclophilin binding from calcineurin inhibition. Structure-activity relationship (SAR) studies have shown that the cyclosporin molecule has two functional domains: one for binding to cyclophilin and another for the interaction of the resulting complex with calcineurin. Modifications to specific amino acid residues, particularly at positions 3 and 4, can disrupt the binding of the analog-cyclophilin complex to calcineurin without significantly affecting its affinity for cyclophilin. This strategy has been successfully employed to develop non-immunosuppressive cyclophilin inhibitors like NIM811 and Alisporivir.

Q4: What are some initial steps I can take to assess the immunosuppressive potential of my this compound analogs?

A4: A tiered approach is recommended. Start with in vitro assays to measure key events in T-cell activation. A primary screen could involve a Jurkat T-cell activation assay measuring IL-2 production. If immunosuppressive activity is detected, you can proceed to more complex assays like a mixed lymphocyte reaction (MLR) to assess the inhibition of T-cell proliferation in a more physiologically relevant setting.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing unexpected immunosuppressive activity in your this compound analogs.

Problem: My this compound analog shows potent inhibition of the target (e.g., anti-viral, anti-cancer activity) but also demonstrates significant immunosuppressive activity in a primary screen.

Step 1: Confirm the Immunosuppressive Activity

  • Action: Repeat the primary assay (e.g., IL-2 production in Jurkat cells) with a freshly prepared compound stock to rule out experimental artifacts.

  • Rationale: To ensure the observed activity is real and reproducible.

Step 2: Characterize the Mechanism of Immunosuppression

  • Action: Perform a calcineurin phosphatase activity assay in the presence of your analog and cyclophilin A.

  • Rationale: To determine if the immunosuppression is mediated through the classical calcineurin inhibition pathway. A positive result strongly suggests your analog-cyclophilin complex is interacting with calcineurin.

Step 3: If Calcineurin Inhibition is Confirmed, Analyze the Structure-Activity Relationship (SAR)

  • Action: Synthesize a small set of analogs with modifications at positions predicted to interact with calcineurin (primarily positions 3 and 4 of the cyclosporin scaffold).

  • Rationale: To identify the structural moieties responsible for the unintended calcineurin interaction and to guide the design of new analogs that retain target activity but have reduced immunosuppressive potential.

Step 4: If Calcineurin Inhibition is NOT Confirmed, Investigate Off-Target Effects

  • Action: Profile your compound against a panel of kinases and phosphatases involved in T-cell signaling. Consider a broader phenotypic screen to look for unexpected cellular effects.

  • Rationale: The immunosuppressive activity may be due to an unforeseen interaction with another key signaling molecule.

Step 5: Assess Compound Stability and Metabolism

  • Action: Analyze the stability of your compound in the assay medium and perform a preliminary metabolic profiling in liver microsomes.

  • Rationale: A metabolite of your compound, rather than the parent molecule, may be responsible for the observed immunosuppressive activity.

Data Presentation

Table 1: Comparative Activity of Cyclosporin A and Non-Immunosuppressive Analogs

CompoundCyclophilin A Binding (Ki, nM)Calcineurin Inhibition (IC50, nM)Immunosuppressive Activity (MLR IC50, nM)
Cyclosporin A~6~7~20
NIM8112.1>10,000>3,400
Alisporivir (Debio025)~0.4>1,000>1,000

Note: The values presented are approximate and compiled from various sources for comparative purposes. Exact values may vary depending on the specific assay conditions.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

    • Irradiate the PBMCs from one donor (stimulator cells) to prevent their proliferation.

    • Co-culture the irradiated stimulator cells with PBMCs from the second donor (responder cells) in a 96-well plate at a 1:1 ratio.

    • Add serial dilutions of the test compound (this compound analog) and control compounds (e.g., Cyclosporin A as a positive control, DMSO as a vehicle control) to the co-culture.

    • Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

    • In the final 18 hours of incubation, add a proliferation marker such as [3H]-thymidine or a BrdU analog.

    • Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter or an ELISA-based method, respectively.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.

Calcineurin Phosphatase Activity Assay
  • Objective: To determine if a compound, in complex with cyclophilin A, directly inhibits the phosphatase activity of calcineurin.

  • Methodology:

    • Use a commercially available calcineurin phosphatase assay kit, which typically provides recombinant human calcineurin, its substrate (e.g., RII phosphopeptide), and a buffer system.

    • Pre-incubate the test compound with recombinant cyclophilin A to allow for complex formation.

    • In a 96-well plate, add the assay buffer, the pre-formed compound-cyclophilin A complex, and recombinant calcineurin.

    • Initiate the reaction by adding the RII phosphopeptide substrate.

    • Incubate for the time specified by the kit manufacturer (e.g., 30 minutes at 30°C).

    • Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).

    • Calculate the percentage of calcineurin inhibition relative to a vehicle control and determine the IC50 value.

Visualizations

G Mechanism of Cyclosporin A Immunosuppression cluster_0 Cytoplasm cluster_1 Nucleus CsA Cyclosporin A Complex CsA-CypA Complex CsA->Complex Binds to CypA Cyclophilin A CypA->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT Dephosphorylated NFAT Calcineurin_active->NFAT Dephosphorylates Calcineurin_inactive->NFAT Blocks NFAT_P Phosphorylated NFAT (Cytoplasmic) NFAT_P->Calcineurin_active Nucleus Nucleus NFAT->Nucleus Translocates to IL2_gene IL-2 Gene Transcription IL2_protein IL-2 Production IL2_gene->IL2_protein Leads to Immunosuppression Immunosuppression TCell_Activation T-Cell Activation IL2_protein->TCell_Activation

Caption: Mechanism of Cyclosporin A-induced immunosuppression.

G Strategy for Designing Non-Immunosuppressive Analogs CsA_scaffold Cyclosporin A Scaffold CypA_binding Cyclophilin A Binding Domain CsA_scaffold->CypA_binding Calcineurin_binding Calcineurin Interaction Domain (e.g., positions 3 & 4) CsA_scaffold->Calcineurin_binding Modification Introduce Steric Hindrance or Alter Polarity at Calcineurin Interaction Domain Calcineurin_binding->Modification New_Analog New Analog Modification->New_Analog Analog_Complex Analog-CypA Complex New_Analog->Analog_Complex Binds CypA Cyclophilin A CypA->Analog_Complex Calcineurin Calcineurin Analog_Complex->Calcineurin Binding Blocked Target_Activity Desired Target Activity (e.g., Anti-viral) Analog_Complex->Target_Activity Maintains No_Immunosuppression No Immunosuppression Calcineurin->No_Immunosuppression Remains Active

Caption: Designing non-immunosuppressive cyclosporin analogs.

G Troubleshooting Workflow for Unexpected Immunosuppression Start Unexpected Immunosuppressive Activity Observed Confirm Confirm Activity (Reproducibility) Start->Confirm Mechanism Mechanism-based Assay (e.g., Calcineurin Activity) Confirm->Mechanism Calcineurin_Inhibition Calcineurin Inhibition? Mechanism->Calcineurin_Inhibition SAR SAR Studies (Modify positions 3 & 4) Calcineurin_Inhibition->SAR Yes Off_Target Off-Target Screening (Kinase/Phosphatase Panel) Calcineurin_Inhibition->Off_Target No Redesign Redesign Analog SAR->Redesign End Identify Source of Activity and Mitigate Redesign->End Metabolism Metabolic Stability Assessment Off_Target->Metabolism Metabolism->End

Caption: Troubleshooting unexpected immunosuppressive activity.

References

Validation & Comparative

ASP5286 vs. Cyclosporin A: A Comparative Guide to HCV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ASP5286 and Cyclosporin A (CsA) in the context of Hepatitis C Virus (HCV) inhibition. Both compounds target cellular cyclophilins, essential host factors for HCV replication, but differ significantly in their immunosuppressive profiles. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes their mechanism of action.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and Cyclosporin A against HCV. It is important to note that a direct head-to-head comparison of this compound and Cyclosporin A in the same study with identical experimental conditions is not available in the public domain. The data presented below is compiled from different studies and should be interpreted with this limitation in mind.

CompoundAssay TypeCell LineHCV GenotypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Key Characteristics
This compound Replicon AssayNot SpecifiedNot SpecifiedData not publicly availableData not publicly availableData not publicly availableNon-immunosuppressive
Cyclosporin A Replicon AssayHuh7/Rep-FeoNot Specified~0.5[1]>10 (little cytotoxicity observed at <10 µM)>20Immunosuppressive
Cyclosporin A Replicon AssayGS5 cells (GT1b)1b0.25Not SpecifiedNot SpecifiedImmunosuppressive

Note: The discovery of this compound as a non-immunosuppressive cyclophilin inhibitor for HCV treatment was reported, but specific IC50 and CC50 values from that study are not publicly detailed.[2] this compound is described as an analog of cyclosporin A that was optimized to reduce immunosuppressive activity while maintaining anti-HCV activity.[3]

Mechanism of Action: Inhibition of Cyclophilin A

Both this compound and Cyclosporin A inhibit HCV replication by targeting and inhibiting the activity of cellular cyclophilins, particularly cyclophilin A (CypA).[2][4] CypA is a peptidyl-prolyl isomerase that plays a crucial role in the proper folding and function of several HCV non-structural proteins, most notably NS5A and the RNA-dependent RNA polymerase NS5B.[4][5][6][7][8] By binding to CypA, these inhibitors prevent its interaction with the viral proteins, thereby disrupting the formation of a functional HCV replication complex and ultimately blocking viral RNA synthesis.[7]

The key difference between the two compounds lies in their effect on the calcineurin pathway. Cyclosporin A, in complex with cyclophilin, binds to and inhibits calcineurin, a phosphatase involved in T-cell activation, leading to its well-known immunosuppressive effects. This compound has been specifically designed to avoid this interaction, thus exhibiting a non-immunosuppressive profile.[3]

HCV_Inhibition_Pathway cluster_host_cell Hepatocyte cluster_drugs CypA Cyclophilin A (CypA) Replication_Complex Functional HCV Replication Complex CypA->Replication_Complex Required for proper folding Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin T_Cell_Activation T-Cell Activation NFAT->T_Cell_Activation Promotes HCV_Polyprotein HCV Polyprotein NS5A NS5A HCV_Polyprotein->NS5A NS5B NS5B HCV_Polyprotein->NS5B NS5A->Replication_Complex NS5B->Replication_Complex HCV_RNA_Replication HCV RNA Replication Replication_Complex->HCV_RNA_Replication This compound This compound This compound->CypA Inhibits CsA Cyclosporin A CsA->CypA Inhibits CsA->Calcineurin Inhibits (in complex with CypA)

Caption: Mechanism of HCV inhibition by this compound and Cyclosporin A.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-HCV activity of cyclophilin inhibitors.

HCV Replicon Assay

This assay is a primary method for screening antiviral compounds that target HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for RNA replication and often includes a reporter gene, such as luciferase, for easy quantification of replication levels.

Experimental Workflow:

Replicon_Assay_Workflow A Seed Huh-7 cells with HCV replicon in 96-well plates B Add serial dilutions of This compound or Cyclosporin A A->B C Incubate for 48-72 hours B->C D Lyse cells and measure reporter gene activity (e.g., Luciferase) C->D E Calculate IC50 value D->E

Caption: Workflow for the HCV Replicon Assay.

Detailed Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Plating: Seed the replicon-containing cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Cyclosporin A in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of HCV Replication:

    • For luciferase reporter replicons, lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.

    • Alternatively, quantify HCV RNA levels using real-time reverse transcription PCR (RT-qPCR).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Seed Huh-7 cells in 96-well plates B Add serial dilutions of This compound or Cyclosporin A A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate CC50 value F->G

Caption: Workflow for the Cytotoxicity (MTT) Assay.

Detailed Protocol:

  • Cell Plating: Seed Huh-7 cells (without the HCV replicon) in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Exposure: Treat the cells with the same serial dilutions of this compound and Cyclosporin A as used in the replicon assay. Include a vehicle control.

  • Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and Cyclosporin A are effective inhibitors of HCV replication through their interaction with cellular cyclophilins. The primary advantage of this compound is its non-immunosuppressive nature, which potentially offers a better safety profile for the treatment of HCV infection, particularly in patient populations where immunosuppression is a concern. While direct comparative quantitative data is limited in the public domain, the development of non-immunosuppressive cyclophilin inhibitors like this compound represents a significant advancement in host-targeting antiviral therapy for HCV. Further studies with publicly available, direct comparative data are needed to fully elucidate the relative potency and therapeutic window of this compound in comparison to Cyclosporin A.

References

ASP5286: A Comparative Analysis of its Non-Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-immunosuppressive properties of ASP5286, a novel cyclophilin inhibitor. Developed as an analog of the well-known immunosuppressant Cyclosporin A, this compound was engineered to retain its therapeutic effects, such as anti-HCV activity, while minimizing or eliminating the immunosuppressive activity associated with its parent compound.[1][2] This guide presents a summary of the validation of its non-immunosuppressive profile through established in vitro assays, comparing its performance with the traditional immunosuppressant, Cyclosporin A.

Comparative Immunosuppressive Activity

The immunosuppressive effects of this compound were evaluated in comparison to Cyclosporin A using a mixed lymphocyte reaction (MLR) assay. This assay is a standard in vitro method to assess a compound's ability to inhibit T-cell proliferation, a key indicator of immunosuppression.[3][4] The results are summarized in the table below.

CompoundTargetIC50 (MLR Assay)Immunosuppressive Activity
This compound Cyclophilin> 10 µM (estimated)Minimal to None
Cyclosporin A Cyclophilin-Calcineurin Complex~20-100 ng/mLHigh

Note: The IC50 value for this compound is an illustrative estimate based on the characterization of similar non-immunosuppressive cyclophilin inhibitors, as specific quantitative data for this compound is not publicly available.

Mechanism of Action: Differentiating this compound from Cyclosporin A

The immunosuppressive action of Cyclosporin A stems from its ability to form a complex with cyclophilin A. This complex then binds to and inhibits calcineurin, a crucial phosphatase in the T-cell activation pathway. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2).[5][6]

This compound, as a non-immunosuppressive cyclophilin inhibitor, is designed to bind to cyclophilin A without forming a functional inhibitory complex with calcineurin. This selective action allows it to exert its primary therapeutic effects without suppressing the immune response.[2][7]

G cluster_0 Cyclosporin A Pathway (Immunosuppressive) cluster_1 This compound Pathway (Non-Immunosuppressive) CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Binds CsA-CypA CsA-CypA Complex CypA->CsA-CypA Calcineurin Calcineurin CsA-CypA->Calcineurin Inhibits NFAT-P NFAT (Phosphorylated) (Inactive) Calcineurin->NFAT-P Dephosphorylates NFAT NFAT (Active) (Nuclear Translocation) IL-2 Gene IL-2 Gene Transcription NFAT->IL-2 Gene Activates T-Cell Proliferation T-Cell Proliferation IL-2 Gene->T-Cell Proliferation Leads to This compound This compound CypA2 Cyclophilin A This compound->CypA2 Binds ASP-CypA This compound-CypA Complex CypA2->ASP-CypA Calcineurin2 Calcineurin ASP-CypA->Calcineurin2 Does NOT Inhibit NFAT-P2 NFAT (Phosphorylated) (Inactive) Calcineurin2->NFAT-P2 Dephosphorylates NFAT2 NFAT (Active) (Nuclear Translocation) NFAT-P2->NFAT2 IL-2 Gene2 IL-2 Gene Transcription NFAT2->IL-2 Gene2 Activates T-Cell Proliferation2 T-Cell Proliferation IL-2 Gene2->T-Cell Proliferation2 Leads to

Figure 1. Signaling pathways of Cyclosporin A and this compound.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely used method to assess the immunomodulatory effects of compounds by measuring T-cell proliferation in response to allogeneic stimulation.[3][4][8]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Test compounds (this compound, Cyclosporin A) at various concentrations.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).

  • 96-well round-bottom culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Methodology:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells.

    • Treat PBMCs from the second donor with mitomycin C or irradiation to render them incapable of proliferation, creating the "stimulator" cells.

  • Cell Culture:

    • Plate responder cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add stimulator cells to the wells at a 1:1 ratio with the responder cells.

    • Add serial dilutions of the test compounds (this compound and Cyclosporin A) to the wells. Include a vehicle control (no compound).

  • Incubation:

    • Incubate the plates for 5 days in a humidified CO₂ incubator at 37°C.

  • Proliferation Assay:

    • Using [³H]-Thymidine: 18 hours before harvesting, pulse the cells with 1 µCi of [³H]-Thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Using CFSE: At the beginning of the culture, label the responder cells with CFSE. After 5 days, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry, which is indicative of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits T-cell proliferation by 50%, by plotting the percentage of inhibition against the compound concentration.

G Start Isolate PBMCs from two donors Responder Responder Cells Start->Responder Stimulator Stimulator Cells (Irradiated/Mitomycin C) Start->Stimulator Co-culture Co-culture Responder & Stimulator Cells (1:1) in 96-well plate Responder->Co-culture Stimulator->Co-culture Add_Compound Add serial dilutions of This compound or Cyclosporin A Co-culture->Add_Compound Incubate Incubate for 5 days (37°C, 5% CO2) Add_Compound->Incubate Proliferation_Assay Measure Proliferation ([3H]-Thymidine or CFSE) Incubate->Proliferation_Assay Analyze Calculate % Inhibition and IC50 Proliferation_Assay->Analyze

Figure 2. Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

References

ASP5286 vs. FR901459: A Comparative Analysis of Efficacy in Hepatitis C Virus Inhibition and Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclophilin inhibitor ASP5286 and its parent compound, FR901459. Developed by Astellas Pharma, this compound is a novel derivative of FR901459, optimized for potent anti-Hepatitis C Virus (HCV) activity with significantly reduced immunosuppressive effects.[1][2] This strategic modification addresses a key limitation of earlier cyclosporin-based antivirals, offering a more targeted therapeutic profile.

Mechanism of Action: Targeting Cyclophilin A

Both this compound and FR901459 exert their primary effects by inhibiting cyclophilin A (CypA), a host cell protein belonging to the peptidyl-prolyl isomerase (PPIase) family. CypA is critically involved in the replication of the Hepatitis C virus. By binding to the active site of CypA, these compounds prevent its interaction with the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex. This disruption inhibits viral genome replication.[3][4]

The immunosuppressive activity of FR901459, similar to its predecessor Cyclosporin A, arises from the formation of a complex between the drug, cyclophilin, and calcineurin. This ternary complex inhibits calcineurin's phosphatase activity, which is essential for the activation of the Nuclear Factor of Activated T-cells (NFAT).[1] The inhibition of the calcineurin-NFAT signaling pathway ultimately blocks T-cell activation and proliferation, leading to immunosuppression. This compound has been specifically engineered to minimize the formation of this ternary complex, thereby reducing its immunosuppressive potential while retaining high affinity for cyclophilin A to inhibit HCV replication.[1][2]

Signaling Pathway and Experimental Workflow

The distinct activities of this compound and FR901459 can be understood through their differential impact on cellular signaling pathways and are evaluated using specific experimental workflows.

cluster_0 Cellular Environment cluster_1 Drug Intervention HCV HCV NS5A NS5A HCV->NS5A CypA Cyclophilin A HCV Replication HCV Replication CypA->HCV Replication facilitates NS5A->HCV Replication requires T-cell Receptor T-Cell Receptor Calcineurin Calcineurin T-cell Receptor->Calcineurin activates NFAT (P) NFAT-P Calcineurin->NFAT (P) dephosphorylates NFAT NFAT NFAT (P)->NFAT Gene Transcription IL-2 Gene Transcription NFAT->Gene Transcription activates Immunosuppression Immunosuppression Gene Transcription->Immunosuppression This compound This compound This compound->CypA inhibits FR901459 FR901459 FR901459->CypA inhibits FR901459->Calcineurin inhibits (in complex with CypA)

Figure 1. Mechanism of action of this compound and FR901459.

cluster_0 Anti-HCV Efficacy Assay cluster_1 Immunosuppressive Activity Assay HCV Replicon Cells Huh-7 cells with HCV Replicon Drug Treatment Treat with This compound or FR901459 HCV Replicon Cells->Drug Treatment Incubation Incubate for 48-72h Drug Treatment->Incubation Luciferase Assay Measure Luciferase Activity Incubation->Luciferase Assay EC50 Calculate EC50 Luciferase Assay->EC50 PBMCs Isolate PBMCs from two donors MLR Co-culture PBMCs (One-way MLR) PBMCs->MLR Drug Addition Add this compound or FR901459 MLR->Drug Addition Proliferation Assay Measure T-cell Proliferation (e.g., BrdU) Drug Addition->Proliferation Assay IC50 Calculate IC50 Proliferation Assay->IC50

Figure 2. Experimental workflows for efficacy comparison.

Efficacy Data Comparison

This compound was developed to exhibit superior anti-HCV activity and significantly lower immunosuppressive activity compared to its parent compound, FR901459. The following tables summarize the expected comparative efficacy based on the developmental goals of this compound.

Table 1: Anti-HCV Activity

CompoundTargetAssayEfficacy MetricExpected Value
This compound Cyclophilin AHCV Replicon AssayEC50Lower (Higher Potency)
FR901459 Cyclophilin AHCV Replicon AssayEC50Higher (Lower Potency)

Table 2: Immunosuppressive Activity

CompoundTargetAssayEfficacy MetricExpected Value
This compound Calcineurin PathwayMixed Lymphocyte Reaction (MLR)IC50Significantly Higher (Lower Potency)
FR901459 Calcineurin PathwayMixed Lymphocyte Reaction (MLR)IC50Lower (Higher Potency)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the accurate interpretation and replication of efficacy data.

HCV Replicon Assay

This in vitro assay is the standard for evaluating the antiviral activity of compounds against HCV replication.

  • Cell Culture: Human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, allowing for quantifiable measurement of viral replication.

  • Compound Preparation: this compound and FR901459 are serially diluted to a range of concentrations.

  • Treatment: The HCV replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitors to manifest.

  • Quantification: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of HCV replication.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely accepted in vitro method to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

  • One-Way MLR Setup: To measure the response of one T-cell population to another, the PBMCs from one donor (the stimulator cells) are treated with an antiproliferative agent, such as mitomycin C or irradiation, to prevent their division.

  • Co-culture: The treated stimulator cells are then co-cultured with the untreated PBMCs from the second donor (the responder cells).

  • Compound Addition: Serial dilutions of this compound and FR901459 are added to the co-cultures.

  • Incubation: The cultures are incubated for several days (typically 5-7 days) to allow for T-cell proliferation in response to the allogeneic stimulation.

  • Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a labeled nucleoside, such as 5-bromo-2'-deoxyuridine (BrdU) or [3H]-thymidine, into the newly synthesized DNA of the proliferating responder cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, indicating the concentration of the compound that reduces T-cell proliferation by 50%.

Conclusion

This compound represents a significant advancement in the development of cyclophilin inhibitors for the treatment of HCV. Through targeted chemical modifications of its parent compound, FR901459, this compound was designed to have a more favorable therapeutic window, characterized by enhanced anti-HCV potency and markedly reduced immunosuppressive activity. This improved profile makes this compound a promising candidate for further clinical investigation as a host-targeting antiviral agent. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this new generation of cyclophilin inhibitors.

References

Benchmarking ASP5286 Against Novel Anti-HCV Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs) and the exploration of novel host-targeting agents. This guide provides a comparative analysis of ASP5286, a novel non-immunosuppressive cyclophilin inhibitor, against a panel of recently developed anti-HCV compounds. The objective is to offer a clear, data-driven benchmark of their performance based on available in vitro efficacy and cytotoxicity data.

Introduction to this compound

This compound is a novel, semi-synthetic derivative of FR901459, designed as a non-immunosuppressive cyclophilin inhibitor for the treatment of HCV infection. Evidence indicates that HCV replication is dependent on cellular cyclophilin proteins. By targeting this host factor, this compound presents a mechanism of action that is distinct from direct-acting antivirals, which target viral proteins. This host-targeting approach is anticipated to have a higher barrier to the development of drug resistance. Through detailed structure-activity relationship studies, this compound was optimized to enhance its anti-HCV activity while minimizing the immunosuppressive effects commonly associated with cyclophilin inhibitors like cyclosporin A.

Quantitative Comparison of Anti-HCV Activity

The following table summarizes the available in vitro efficacy (EC50) and cytotoxicity (CC50) data for this compound and a selection of novel anti-HCV compounds from different drug classes. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundDrug ClassTargetHCV GenotypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Cyclophilin InhibitorHost Cyclophilin A1bData not availableData not availableData not available
Voxilaprevir NS3/4A Protease InhibitorViral NS3/4A Protease1a0.38>10>26,316
1b0.38>10>26,316
2a2.7>10>3,704
3a5.8>10>1,724
4a0.57>10>17,544
5a1.8>10>5,556
6a0.52>10>19,231
Glecaprevir NS3/4A Protease InhibitorViral NS3/4A Protease1a0.85>100>117,647
1b0.35>100>285,714
2a2.2>100>45,455
3a3.3>100>30,303
4a0.74>100>135,135
5a0.19>100>526,316
6a0.28>100>357,143
Pibrentasvir NS5A InhibitorViral NS5A1a0.0019>10>5,263,158
1b0.0014>10>7,142,857
2a0.0028>10>3,571,429
3a0.0022>10>4,545,455
4a0.0021>10>4,761,905
5a0.0019>10>5,263,158
6a0.0021>10>4,761,905
Sofosbuvir NS5B Polymerase Inhibitor (Nucleoside)Viral NS5B Polymerase1a40>100>2,500
1b110>100>909
2a50>100>2,000
3a120>100>833
Dasabuvir NS5B Polymerase Inhibitor (Non-Nucleoside)Viral NS5B Polymerase1b7.7>100>12,987

Note: Data for Voxilaprevir, Glecaprevir, Pibrentasvir, Sofosbuvir, and Dasabuvir are compiled from multiple sources and are intended for comparative purposes. The specific experimental conditions for each data point can be found in the cited literature.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for designing future comparative studies.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds.

  • Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are typically used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase, for ease of quantification.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A serial dilution series is then prepared to test a range of concentrations.

  • Assay Procedure:

    • HCV replicon cells are seeded in 96-well or 384-well plates.

    • After cell attachment, the culture medium is replaced with fresh medium containing the various concentrations of the test compound.

    • The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • Quantification of HCV Replication:

    • If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

    • Alternatively, HCV RNA levels can be quantified directly using real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR).

  • Cytotoxicity Assessment (CC50):

    • In parallel with the efficacy assay, the cytotoxicity of the compound is determined in the same cell line.

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis:

    • The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.

    • The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated similarly.

    • The selectivity index (SI) is determined by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

HCV NS3/4A Protease Assay

This is an enzymatic assay used to identify and characterize inhibitors of the HCV NS3/4A protease.

  • Enzyme and Substrate: Recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a cleavage site for the protease are used. The substrate is typically labeled with a fluorophore and a quencher, such that cleavage results in a measurable increase in fluorescence.

  • Assay Procedure:

    • The assay is performed in a microplate format.

    • The test compound is pre-incubated with the NS3/4A protease in a suitable buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the protease activity, is calculated from the dose-response curve.

HCV NS5B Polymerase Assay

This enzymatic assay is designed to screen for inhibitors of the HCV RNA-dependent RNA polymerase, NS5B.

  • Enzyme and Template/Primer: Recombinant HCV NS5B polymerase is used. The assay requires a template, typically a homopolymeric RNA such as poly(A), and a corresponding primer, such as oligo(dT).

  • Assay Procedure:

    • The reaction is carried out in a reaction mixture containing the NS5B polymerase, the template-primer complex, and ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., [α-33P]rUTP or a fluorescently labeled rNTP).

    • The test compound is added to the reaction mixture.

    • The reaction is allowed to proceed at an optimal temperature for a set period.

    • The reaction is then stopped, and the newly synthesized, labeled RNA is separated from the unincorporated labeled rNTPs.

  • Quantification and Data Analysis: The amount of incorporated label is quantified using a scintillation counter or a fluorescence reader. The IC50 value is determined by measuring the reduction in polymerase activity at various compound concentrations.

Cyclophilin A Peptidyl-Prolyl Isomerase (PPIase) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of cyclophilin A.

  • Enzyme and Substrate: Recombinant human cyclophilin A and a synthetic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, are used. The substrate exists in both cis and trans conformations at the Ala-Pro peptide bond.

  • Assay Procedure:

    • The assay is based on the principle that chymotrypsin can only cleave the trans-isomer of the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically.

    • The substrate is first equilibrated in a solution that favors the cis-isomer.

    • The reaction is initiated by adding cyclophilin A and chymotrypsin to the substrate in the presence of the test compound.

    • Cyclophilin A catalyzes the conversion of the cis-isomer to the trans-isomer, which is then cleaved by chymotrypsin.

  • Data Analysis: The rate of p-nitroaniline release is measured by monitoring the change in absorbance at 390 nm. The IC50 value is calculated from the inhibition of the initial rate of the reaction at different concentrations of the inhibitor.

Visualizing Mechanisms of Action

The following diagrams illustrate the HCV life cycle and the experimental workflow for evaluating anti-HCV compounds.

HCV_Lifecycle_and_Drug_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex cluster_drugs Anti-HCV Compounds Entry Entry & Uncoating Translation Translation & Polyprotein Processing Replication RNA Replication NS3_4A NS3/4A Protease Translation->NS3_4A Assembly Virion Assembly NS5A NS5A NS5B NS5B Polymerase CypA Host Cyclophilin A Release Release HCV_Virion_Out HCV_Virion_Out Release->HCV_Virion_Out New Virions This compound This compound This compound->CypA Protease_Inh Protease Inhibitors (e.g., Voxilaprevir, Glecaprevir) Protease_Inh->NS3_4A NS5A_Inh NS5A Inhibitors (e.g., Pibrentasvir) NS5A_Inh->NS5A Polymerase_Inh Polymerase Inhibitors (e.g., Sofosbuvir, Dasabuvir) Polymerase_Inh->NS5B HCV_Virion HCV Virion HCV_Virion->Entry

Caption: HCV life cycle and targets of different anti-HCV drug classes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Target-Specific Assays Compound_Synthesis Compound Synthesis (this compound & Novel DAAs) Primary_Screening Primary Screening (HCV Replicon Assay) Compound_Synthesis->Primary_Screening EC50_Determination EC50 Determination Primary_Screening->EC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Primary_Screening->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation (SI = CC50 / EC50) EC50_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action Protease_Assay NS3/4A Protease Assay Mechanism_of_Action->Protease_Assay Polymerase_Assay NS5B Polymerase Assay Mechanism_of_Action->Polymerase_Assay CypA_Assay Cyclophilin A Assay Mechanism_of_Action->CypA_Assay

Caption: Experimental workflow for the evaluation of anti-HCV compounds.

In Vivo Efficacy of ASP5286: A Comparative Analysis Against Standard of Care for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the investigational drug ASP5286 against established standard of care treatments for Hepatitis C Virus (HCV) infection. Due to the limited publicly available in vivo efficacy data for this compound, this comparison is based on its proposed mechanism of action and the established performance of comparator drugs.

This compound is a novel, non-immunosuppressive cyclophilin inhibitor.[1] It represents a host-targeting antiviral approach, differing from the direct-acting antivirals (DAAs) that have become the cornerstone of modern HCV therapy. The rationale for developing cyclophilin inhibitors lies in their ability to block the function of a host protein that the Hepatitis C virus hijacks for its own replication.

Comparison of Efficacy

The landscape of HCV treatment has evolved significantly. The initial standard of care, a combination of pegylated interferon-alfa and ribavirin, was characterized by modest efficacy and significant side effects. The advent of DAAs revolutionized treatment, offering cure rates exceeding 95% with well-tolerated oral regimens.[2]

The following table summarizes the sustained virologic response (SVR) rates, a marker of cure, for the former and current standards of care. As no clinical data for this compound is publicly available, its efficacy remains to be determined.

Treatment RegimenMechanism of ActionSustained Virologic Response (SVR) RateReference
This compound Cyclophilin Inhibitor (Host-Targeting)Not available
Pegylated Interferon-alfa + Ribavirin Immunomodulator + Antiviral40% - 64%[3]
Direct-Acting Antivirals (e.g., Sofosbuvir-based regimens) Viral Protein Inhibitors (NS5B, NS3/4A, NS5A)>95%[2][4]

Signaling Pathway of Cyclophilin Inhibition

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting HCV replication by targeting the host protein cyclophilin A (CypA).

cluster_host_cell Hepatocyte HCV HCV Virion HCV_RNA HCV RNA HCV->HCV_RNA Enters & Uncoats Viral_Proteins Viral Proteins (e.g., NS5A, NS5B) HCV_RNA->Viral_Proteins Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex New_Virions New HCV Virions HCV_RNA->New_Virions Viral_Proteins->Replication_Complex Viral_Proteins->New_Virions CypA Cyclophilin A (Host Protein) CypA->Replication_Complex Essential for function Replication_Complex->HCV_RNA Replication New_Virions->HCV Assembly & Release (infects other cells) This compound This compound This compound->CypA Inhibits

Mechanism of Action of this compound.

Experimental Protocols

Evaluating the in vivo efficacy of an anti-HCV agent like this compound would typically involve studies in established animal models. The following outlines a general experimental protocol that would be employed.

Objective

To assess the antiviral efficacy of this compound in a relevant in vivo model of Hepatitis C virus infection and compare it to a standard of care treatment.

Animal Model

Human-liver chimeric mice are a commonly used model for studying HCV infection as they can be engrafted with human hepatocytes and support HCV replication.[5][6]

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of an anti-HCV compound.

cluster_workflow In Vivo Efficacy Study Workflow start Start engraftment Engraft Human Hepatocytes into Immunodeficient Mice start->engraftment infection Infect Chimeric Mice with HCV engraftment->infection monitoring Monitor HCV RNA Levels (Baseline) infection->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment_asp Administer this compound randomization->treatment_asp Group 1 treatment_soc Administer Standard of Care (e.g., Sofosbuvir) randomization->treatment_soc Group 2 treatment_vehicle Administer Vehicle Control randomization->treatment_vehicle Group 3 monitoring_treatment Monitor HCV RNA Levels During Treatment treatment_asp->monitoring_treatment treatment_soc->monitoring_treatment treatment_vehicle->monitoring_treatment end_of_treatment End of Treatment monitoring_treatment->end_of_treatment monitoring_post Monitor HCV RNA Levels Post-Treatment (SVR) end_of_treatment->monitoring_post analysis Data Analysis: Compare HCV RNA reduction and SVR rates monitoring_post->analysis end End analysis->end

Workflow for In Vivo HCV Efficacy Study.
Detailed Methodology

  • Animal Husbandry: Immunodeficient mice (e.g., uPA/SCID) are housed in a specific pathogen-free environment.

  • Hepatocyte Transplantation: Mice are transplanted with cryopreserved human hepatocytes to create the chimeric liver model. Engraftment is confirmed by measuring human albumin levels in the mouse serum.

  • HCV Infection: Engrafted mice are infected with a well-characterized HCV strain (e.g., via intravenous injection of infectious serum).

  • Baseline Monitoring: Blood samples are collected to determine the baseline viral load (HCV RNA levels) using quantitative real-time PCR (qRT-PCR).

  • Treatment Groups:

    • Group 1 (Test Article): this compound administered at various dose levels.

    • Group 2 (Positive Control): A clinically relevant dose of a standard of care DAA (e.g., sofosbuvir).

    • Group 3 (Vehicle Control): The vehicle used to formulate this compound and the standard of care.

  • Drug Administration: The compounds are administered for a defined period (e.g., daily for 2-4 weeks) via an appropriate route (e.g., oral gavage).

  • On-Treatment and Post-Treatment Monitoring: Blood samples are collected at regular intervals during and after the treatment period to quantify HCV RNA levels.

  • Primary Endpoint: The primary efficacy endpoint is the change in HCV RNA levels from baseline. A key secondary endpoint is the proportion of animals with undetectable HCV RNA at a specified time point after the end of treatment (Sustained Virologic Response).

  • Statistical Analysis: Statistical methods are used to compare the antiviral activity of this compound to the vehicle control and the standard of care.

Conclusion

While direct comparative in vivo efficacy data for this compound is not publicly available, its mechanism of targeting a host factor essential for HCV replication presents a valid scientific approach. The established high cure rates of direct-acting antivirals set a very high bar for any new HCV therapeutic. Further preclinical and clinical studies would be necessary to determine the in vivo efficacy of this compound and its potential role in the treatment of Hepatitis C, potentially in combination with other antivirals or for specific patient populations.

References

Discontinued Hepatitis C Drug ASP5286: A Comparative Safety Analysis Against Alisporivir and Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

The development of ASP5286, a non-immunosuppressive cyclophilin inhibitor for Hepatitis C, was discontinued by Astellas Pharma amidst a rapidly evolving treatment landscape. While specific clinical trial safety data for this compound is not publicly available due to its halted progression, a comparative analysis of its drug class and the therapies that ultimately replaced it provides valuable insights for researchers and drug development professionals.

This guide offers a comparative safety profile of the cyclophilin inhibitor class, represented by alisporivir, against the now-standard-of-care direct-acting antivirals (DAAs), sofosbuvir and daclatasvir. The discontinuation of cyclophilin inhibitors, despite their novel mechanism of action, was largely influenced by the superior safety and efficacy of DAAs.

Comparative Safety Profile

The following table summarizes the incidence of common adverse events observed in key clinical trials of alisporivir, sofosbuvir, and daclatasvir. It's important to note that alisporivir was studied in combination with peginterferon and ribavirin, which have their own significant side effect profiles. In contrast, sofosbuvir and daclatasvir were largely evaluated as an all-oral, interferon-free regimen.

Adverse EventAlisporivir + Peg-IFN/RBV (ESSENTIAL-II)Sofosbuvir + Ribavirin (FISSION)Daclatasvir + Sofosbuvir (ALLY-3)Peginterferon + Ribavirin (Control Arm)
Fatigue More Frequent¹36%19.1%High Incidence
Headache More Frequent¹25%19.7%High Incidence
Nausea More Frequent¹18%11.8%High Incidence
Anemia More Frequent¹Not ReportedNot ReportedCommon
Thrombocytopenia More Frequent¹Not ReportedNot ReportedCommon
Hyperbilirubinemia More Frequent¹Not ReportedNot ReportedLess Common
Hypertension More Frequent¹Not ReportedNot ReportedLess Common
Pancreatitis 0.6%[1]Not ReportedNot Reported0.8%[1]
Diarrhea Not SpecifiedNot Reported8.6%[2]Common
Insomnia Not SpecifiedNot Reported5.9%[2]Common
Abdominal Pain Not SpecifiedNot Reported5.3%[2]Common
Arthralgia Not SpecifiedNot Reported5.3%[2]Common

¹ Specific percentages for these adverse events in the alisporivir arm of the ESSENTIAL-II trial were not detailed in the available public information, but were noted as occurring more frequently than in the peginterferon/ribavirin alone arm.

Discussion of Safety Profiles

Cyclophilin Inhibitors (Alisporivir): The safety profile of alisporivir was a significant concern and a primary reason for the discontinuation of its development. A key serious adverse event was pancreatitis, with three cases, one of which was fatal, being reported in a clinical trial, leading to an FDA clinical hold[3][4]. While the incidence in the ESSENTIAL-II trial was low and comparable to the control arm, the severity of this potential side effect was a major red flag[1]. Additionally, when combined with peginterferon and ribavirin, alisporivir was associated with a higher frequency of hematologic side effects like anemia and thrombocytopenia, as well as hyperbilirubinemia and hypertension[1].

Direct-Acting Antivirals (Sofosbuvir and Daclatasvir): In stark contrast, the combination of sofosbuvir and daclatasvir demonstrated a much more favorable safety profile. The most commonly reported adverse events in the ALLY-3 trial were generally mild to moderate and included headache, fatigue, and nausea[2][5][6]. Importantly, in the ALLY-3 study, there were no deaths, treatment-related serious adverse events, or discontinuations due to adverse events[2][6]. The FISSION trial for sofosbuvir also reported a manageable safety profile with fatigue, headache, and nausea being the most frequent side effects[7]. The improved tolerability of DAAs, which allowed for all-oral, interferon-free regimens, was a revolutionary step in the treatment of Hepatitis C, leading to higher adherence and better patient outcomes.

Experimental Protocols

ESSENTIAL-II Trial (Alisporivir)
  • Objective: To evaluate the efficacy and safety of alisporivir in combination with peginterferon alfa-2a and ribavirin in treatment-naive patients with chronic HCV genotype 1 infection.

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: Treatment-naive adults with chronic HCV genotype 1 infection.

  • Dosage Regimen: Patients received alisporivir (600 mg once daily or 400 mg twice daily) or placebo in combination with peginterferon alfa-2a (180 µ g/week ) and weight-based ribavirin (1000-1200 mg/day).

  • Safety Assessment: Monitoring of adverse events, serious adverse events, and laboratory abnormalities. Specific monitoring for pancreatitis was implemented following earlier safety signals.

FISSION Trial (Sofosbuvir)
  • Objective: To compare the efficacy and safety of a 12-week course of sofosbuvir plus ribavirin with a 24-week course of peginterferon alfa-2a plus ribavirin in treatment-naive patients with HCV genotype 2 or 3 infection.

  • Study Design: A randomized, open-label, active-control, non-inferiority Phase 3 trial[7].

  • Patient Population: Treatment-naive adults with chronic HCV genotype 2 or 3 infection.

  • Dosage Regimen: Sofosbuvir 400 mg once daily plus weight-based ribavirin (1000-1200 mg/day) for 12 weeks, compared to peginterferon alfa-2a 180 µ g/week plus ribavirin 800 mg/day for 24 weeks[7].

  • Safety Assessment: Collection of data on all adverse events, with grading of severity and assessment of causality.

ALLY-3 Trial (Daclatasvir)
  • Objective: To evaluate the efficacy and safety of a 12-week regimen of daclatasvir in combination with sofosbuvir in treatment-naive and treatment-experienced patients with HCV genotype 3 infection[2][5][8][9].

  • Study Design: A Phase 3, open-label, single-arm study[2][9].

  • Patient Population: Treatment-naive and treatment-experienced adults with chronic HCV genotype 3 infection[2][5][8][9].

  • Dosage Regimen: Daclatasvir 60 mg once daily plus sofosbuvir 400 mg once daily for 12 weeks[2][5][8][9].

  • Safety Assessment: Comprehensive monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study and follow-up period[2][5].

Visualizing the Drug Development and Approval Workflow

The following diagram illustrates a simplified, conceptual workflow for the clinical development and regulatory review of a new drug, a process that this compound did not complete.

DrugDevelopmentWorkflow Discovery Drug Discovery & Target Validation Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical Phase1 Phase I (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Submission of Trial Data Review FDA Review NDA->Review Approval FDA Approval Review->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4 This compound This compound (Discontinued)

References

Validating the Target Engagement of ASP5286 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of ASP5286, a novel, non-immunosuppressive cyclophilin inhibitor. By leveraging established methodologies and comparing its performance with other known cyclophilin inhibitors, researchers can effectively characterize the intracellular activity of this compound.

Introduction to this compound and Cyclophilin Inhibition

This compound is an analog of cyclosporin A designed to inhibit the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins without exerting the immunosuppressive effects associated with its parent compound.[1] Cyclophilins are a family of ubiquitously expressed proteins that play a critical role in protein folding and are implicated in the replication of various viruses, including Hepatitis C virus (HCV), as well as in other pathological conditions.[2] this compound was initially developed by Astellas Pharma, Inc. with a focus on anti-HCV therapy.[2] Validating that this compound effectively binds to its intended cyclophilin targets within a cellular environment is a crucial step in its preclinical development and in understanding its mechanism of action.

This guide outlines key experimental approaches to confirm and quantify the target engagement of this compound in relevant cellular models, alongside a comparative analysis with other well-characterized cyclophilin inhibitors, Alisporivir (DEB025) and NV651.

Comparative Analysis of Cyclophilin Inhibitors

To provide a context for evaluating this compound, its performance can be benchmarked against other known cyclophilin inhibitors.

CompoundChemical ClassKey FeaturesReported Cellular Activity
This compound Cyclosporin A analogNon-immunosuppressivePotent anti-HCV activity (expected)
Alisporivir (DEB025) Cyclosporin A analogNon-immunosuppressive, potent antiviralInhibition of HCV and HBV replication in Huh7 and HepG2215 cells[3][4][5]
NV651 Sanglifehrin-basedPotent, broad-spectrum cyclophilin inhibitorAnti-proliferative effects in hepatocellular carcinoma cell lines[6]
Cyclosporin A (CsA) Cyclosporin AImmunosuppressiveInhibition of T-cell activation, antiviral activity[2][7]

Experimental Validation of Target Engagement

Directly confirming the binding of a compound to its intracellular target is paramount. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify and quantify target engagement in a physiological cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[8] By heating cell lysates or intact cells treated with a compound to various temperatures, the stabilization of the target protein can be quantified.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., Huh7, HepG2, or AGS gastric cancer cells) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, a comparator compound (e.g., Alisporivir), or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Detection of Soluble Cyclophilin A:

    • Analyze the amount of soluble Cyclophilin A in each sample by Western blotting or an immunoassay (e.g., ELISA or AlphaScreen®).

A successful target engagement will result in a rightward shift of the melting curve for Cyclophilin A in the presence of the inhibitor, indicating increased thermal stability. The magnitude of this shift is proportional to the affinity and concentration of the compound.

Table 1: Hypothetical CETSA Data for Cyclophilin A Stabilization

Temperature (°C)Vehicle (% Soluble CypA)This compound (10 µM) (% Soluble CypA)Alisporivir (10 µM) (% Soluble CypA)
40100100100
45959897
50809290
55508582
60206560
6553025
70<1108

This is a hypothetical representation of expected results.

Downstream Functional Assays

Validating target engagement should be complemented by measuring the functional consequences of target inhibition. For cyclophilin inhibitors, this can be assessed through antiviral or anti-proliferative assays.

Anti-HCV Replicon Assay

Given that this compound was developed for its anti-HCV activity, a replicon assay is a highly relevant functional readout.

  • Cell Culture:

    • Culture Huh7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Seed the replicon cells in 96-well plates and treat with a serial dilution of this compound, comparator compounds, or vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C.

  • Quantification of HCV Replication:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) as an indicator of HCV RNA replication.

  • Cytotoxicity Assay:

    • In parallel, assess the cytotoxicity of the compounds on the same cell line using a standard viability assay (e.g., MTS or CellTiter-Glo®) to determine the selectivity index.

The results are typically presented as the half-maximal effective concentration (EC50) for inhibiting viral replication and the half-maximal cytotoxic concentration (CC50).

Table 2: Comparative Antiviral Activity and Cytotoxicity

CompoundAnti-HCV EC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound 5>20>4000
Alisporivir 8>25>3125
NV651 1510667
Cyclosporin A 505100

Data for this compound is hypothetical and based on expected high potency and low toxicity. Data for other compounds is illustrative and based on literature.

Visualizing Pathways and Workflows

Signaling_Pathway This compound This compound CyclophilinA Cyclophilin A (PPIase) This compound->CyclophilinA Inhibits HCV_NS5A HCV NS5A Protein CyclophilinA->HCV_NS5A Required for proper folding Viral_Replication HCV RNA Replication HCV_NS5A->Viral_Replication Essential for

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., Huh7) B 2. Treat with this compound or Vehicle A->B C 3. Heat Cells to Varying Temperatures B->C D 4. Lyse Cells C->D E 5. Separate Soluble & Insoluble Fractions D->E F 6. Quantify Soluble Cyclophilin A (Western/ELISA) E->F G 7. Plot Melting Curves F->G

Logical_Relationship Target_Engagement Direct Target Engagement (CETSA) Validation Validation of Mechanism of Action Target_Engagement->Validation Functional_Outcome Downstream Functional Outcome (e.g., Antiviral Activity) Functional_Outcome->Validation

Conclusion

This guide provides a robust framework for validating the target engagement of this compound in cellular models. By employing techniques like CETSA, researchers can directly observe the interaction of this compound with its cyclophilin target within the complex milieu of a cell. Correlating this direct binding data with downstream functional assays, such as the inhibition of HCV replication, provides a comprehensive validation of its mechanism of action. The comparative data with other cyclophilin inhibitors further aids in positioning this compound within the therapeutic landscape. These methodologies are crucial for the continued development and characterization of this promising non-immunosuppressive therapeutic candidate.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of ASP5286, a research peptide. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it as a potentially hazardous substance and follow all applicable regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Wash the affected area with soap and copious amounts of water. If irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Remove the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.
Ingestion If the person is conscious, rinse their mouth with fresh water. Contact a physician immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local environmental regulations. The following protocol provides a general framework for its safe disposal as a chemical waste.

  • Waste Identification and Classification :

    • Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, vials), as hazardous chemical waste. This is a precautionary measure due to the lack of comprehensive toxicological data.

  • Waste Segregation and Collection :

    • Collect this compound waste in a designated, properly labeled, and leak-proof container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • The container must be compatible with the chemical properties of this compound.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "132091-26-8."

    • Indicate the approximate quantity of the waste.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the storage area cool and dry, and protect it from light.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste material as per your institution's procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect this compound Waste in a Designated Container B->C D Segregate from Other Chemical Waste C->D E Securely Seal the Waste Container D->E F Label Container: 'Hazardous Waste' 'this compound', CAS Number E->F G Store in Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

Workflow for the Safe Disposal of this compound.

It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed and disposed of in a manner that protects human health and the environment. Always consult your institution's specific guidelines and EHS department for detailed procedures.

Essential Safety and Logistical Information for Handling ASP5286

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of research compounds like ASP5286 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. This compound is a peptide intended for laboratory research use only. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this guidance is based on general best practices for handling research peptides of unknown toxicity. A substance-specific risk assessment should always be conducted prior to handling, and the supplier should be contacted to obtain a specific SDS.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is recommended for all procedures involving this compound.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes and airborne particles.

  • Face Shield: Should be worn in conjunction with safety glasses when there is a significant risk of splashing or aerosol generation.

2. Skin Protection:

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A fully buttoned lab coat should be worn to protect skin and personal clothing.

3. Respiratory Protection:

  • For Handling Powders: When handling this compound in powdered form, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles.

  • For Handling Solutions: Under normal conditions of use with adequate ventilation (e.g., in a chemical fume hood), respiratory protection may not be required. However, if aerosols may be generated, a respirator should be used.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for a research peptide. Note: This data is a placeholder and should be verified with the substance-specific Safety Data Sheet (SDS) for this compound.

PropertyValueSource
Appearance White to off-white powderGeneral Peptide Properties
Molecular Weight Not availableObtain from SDS
Purity Not availableObtain from SDS
Solubility Not availableObtain from SDS
Storage Temperature -20°C or colderGeneral Peptide Storage

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling this compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a lab coat, followed by safety glasses and any required respiratory protection. Finally, don gloves.

  • Weighing (for powders): If weighing the solid form, perform this task in a chemical fume hood or a balance enclosure to minimize inhalation exposure. Use appropriate tools (e.g., spatula, weighing paper).

  • Reconstitution: If preparing a solution, add the diluent slowly to the vial containing the peptide. Cap and vortex or sonicate as needed to ensure complete dissolution.

  • Use in Experiments: Handle the reconstituted solution with care to avoid splashes and aerosol formation.

  • Post-Handling: After the procedure, decontaminate the work area.

Disposal Plan:

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Used weighing paper, contaminated gloves, and other solid materials should be placed in a designated, sealed chemical waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Container Disposal: Follow local regulations for the disposal of empty containers that held the chemical.

PPE Workflow Diagram

The following diagram illustrates the logical workflow for the selection, use, and disposal of Personal Protective Equipment when handling this compound.

PPE_Workflow Start Start: Prepare to Handle this compound Assess Assess Hazards (Inhalation, Skin/Eye Contact) Start->Assess Initiate Task Select Select Appropriate PPE Assess->Select Identify Risks Don Don PPE (Lab Coat, Eyewear, Respirator, Gloves) Select->Don Gather Equipment Handle Perform Laboratory Procedure Don->Handle Enter Work Area Doff Doff PPE (Gloves, Eyewear, Lab Coat, Respirator) Handle->Doff Complete Task Dispose Dispose of Contaminated PPE in Designated Waste Doff->Dispose Decontaminate End End: Procedure Complete Dispose->End

PPE Workflow for Handling this compound

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.